3,5-Dichloropyrazine-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloropyrazine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMMFTVFMSLGAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576993 | |
| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136866-27-8 | |
| Record name | 3,5-Dichloropyrazine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prospective synthesis of 3,5-Dichloropyrazine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct published synthetic methods for this specific compound, this document outlines a rational and chemically sound approach based on established organic chemistry principles. The proposed synthesis involves a two-step sequence: the preparation of the precursor 2,5-dichloropyrazine, followed by its formylation via the Vilsmeier-Haack reaction.
Proposed Synthetic Pathway
The logical synthetic route to this compound commences with a suitable pyrazine precursor, which is then halogenated to form 2,5-dichloropyrazine. This intermediate subsequently undergoes a formylation reaction to introduce the aldehyde functionality.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,5-Dichloropyrazine from 2-Aminopyrazine
This procedure involves the chlorination of 2-aminopyrazine followed by a Sandmeyer-type reaction.[1]
2.1.1. Chlorination to 5-Chloro-2-aminopyrazine
-
Reagents and Materials:
-
2-Aminopyrazine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Sodium sulfate
-
Silica gel (100-200 mesh)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-aminopyrazine (1.0 eq) in anhydrous DCM.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) to the stirred solution.
-
Heat the reaction mixture at 40°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash with water.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., 20%) to yield 5-chloro-2-aminopyrazine.
-
2.1.2. Sandmeyer Reaction to 2,5-Dichloropyrazine
-
Reagents and Materials:
-
5-Chloro-2-aminopyrazine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
50% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Sodium sulfate
-
Silica gel (100-200 mesh)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
At -10°C, add a solution of sodium nitrite (2.05 eq) in water to a stirred solution of 5-chloro-2-aminopyrazine (1.0 eq) in concentrated HCl. The addition should be done dropwise over 1 hour.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.
-
Carefully neutralize the reaction mixture with a 50% NaOH solution.
-
Extract the product with DCM.
-
Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a low percentage of ethyl acetate in hexane (e.g., 2%) as the eluent to obtain 2,5-dichloropyrazine.[1]
-
Step 2: Vilsmeier-Haack Formylation of 2,5-Dichloropyrazine
This proposed protocol is based on the general principles of the Vilsmeier-Haack reaction, adapted for an electron-deficient substrate.[2][3]
-
Reagents and Materials:
-
2,5-Dichloropyrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0°C.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (around 40-50°C). The reaction progress should be monitored by TLC or GC-MS. Due to the electron-deficient nature of the substrate, a longer reaction time (e.g., 6-24 hours) may be required.[3]
-
After completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with DCM (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
-
Quantitative Data
As there is no direct literature on the synthesis of this compound, the following quantitative data is based on typical yields for the synthesis of the precursor and estimated yields for the Vilsmeier-Haack reaction on analogous electron-deficient heterocyclic systems.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) | Reference |
| 1a | Chlorination | 2-Aminopyrazine | 5-Chloro-2-aminopyrazine | 15-30 | >95 (after chromatography) | [1] |
| 1b | Sandmeyer Reaction | 5-Chloro-2-aminopyrazine | 2,5-Dichloropyrazine | 15-20 | >98 (after chromatography) | [1] |
| 2 | Vilsmeier-Haack | 2,5-Dichloropyrazine | This compound | 30-50 (estimated) | >95 (after chromatography) | [3] |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the proposed experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
This guide provides a robust starting point for the synthesis of this compound. Researchers should note that optimization of the Vilsmeier-Haack reaction conditions, particularly temperature and reaction time, may be necessary to achieve optimal yields for this specific substrate. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to confirm the structure and purity of the synthesized compounds.
References
An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carbaldehyde (CAS: 136866-27-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyrazine-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, characterized by an electron-deficient pyrazine ring substituted with two chlorine atoms and an aldehyde group, make it a versatile reagent for the construction of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a detailed synthetic protocol, and its applications, particularly in the realm of drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is essential for its handling, characterization, and use in chemical reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 136866-27-8 | [1][2] |
| Molecular Formula | C₅H₂Cl₂N₂O | [1] |
| Molecular Weight | 176.99 g/mol | |
| Appearance | Yellow to Brown Sticky Oil to Semi-Solid | |
| Boiling Point | 240.75 °C at 760 mmHg | [3] |
| Density | 1.588 g/cm³ | [3] |
| Refractive Index | 1.617 | [3] |
| Solubility | Information not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | A single peak corresponding to the aldehyde proton is expected in the downfield region (around 9-10 ppm). Another singlet for the pyrazine ring proton is also anticipated. A publicly available ¹H NMR spectrum can be found at ChemicalBook.[4] |
| ¹³C NMR | Expected signals include a peak for the carbonyl carbon of the aldehyde (typically in the 180-200 ppm range), and signals for the carbon atoms of the pyrazine ring. The carbon atoms attached to chlorine will show characteristic shifts.[5] |
| FTIR | A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700-1720 cm⁻¹. C-Cl stretching vibrations are also anticipated in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic M, M+2, and M+4 peaks. Fragmentation may involve the loss of the aldehyde group (CHO) or chlorine atoms.[6] |
Synthesis of this compound
Experimental Protocol: Oxidation of (3,5-Dichloropyrazin-2-yl)methanol
This protocol is a generalized procedure and may require optimization.
Materials:
-
(3,5-Dichloropyrazin-2-yl)methanol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of (3,5-dichloropyrazin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
Purification:
The final product can be purified by column chromatography on silica gel. The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the field of drug discovery. The pyrazine scaffold is a common feature in many pharmaceuticals, and the presence of two chlorine atoms and an aldehyde group provides multiple points for chemical modification.
The aldehyde functionality can be readily transformed into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex structures. The chlorine atoms can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents. This versatility makes this compound a key starting material for the synthesis of libraries of compounds for high-throughput screening.
While there is no direct evidence of this compound being involved in specific signaling pathways, its derivatives have been investigated as potential kinase inhibitors and antiviral agents.[7][8] The pyrazine core can act as a scaffold to correctly position functional groups that interact with the active sites of these biological targets.
Visualizations
Logical Relationship: Role in Synthesis of Bioactive Molecules
References
- 1. appretech.com [appretech.com]
- 2. Synthonix, Inc > 136866-27-8 | this compound [synthonix.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound(136866-27-8) 1H NMR [m.chemicalbook.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3,5-Dichloropyrazine-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3,5-Dichloropyrazine-2-carbaldehyde. This compound, a halogenated pyrazine derivative, is of interest in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in pharmacologically active molecules. This document compiles available spectroscopic information and presents detailed, generalized experimental protocols for its analysis.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 - 10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.6 - 8.8 | Singlet | 1H | Pyrazine ring proton |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 - 195 | Carbonyl carbon (-CHO) |
| ~150 - 160 | C3, C5 (Carbon atoms attached to chlorine) |
| ~145 - 155 | C2 (Carbon atom attached to the aldehyde) |
| ~130 - 140 | C6 (Carbon atom attached to the proton) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2820 and ~2720 | Medium | C-H Stretch | Aldehyde |
| ~1700 - 1720 | Strong | C=O Stretch | Aldehyde |
| ~1550 - 1600 | Medium-Strong | C=N and C=C Stretch | Pyrazine Ring |
| ~1000 - 1200 | Strong | C-Cl Stretch | Chloroalkane |
Note: The presence of two chlorine atoms and the pyrazine ring may influence the exact peak positions.
Table 4: Expected Mass Spectrometry (MS) Data
| m/z Ratio | Relative Abundance | Assignment |
| 176 | ~100% | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 178 | ~65% | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 180 | ~10% | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
| 147/149 | Variable | [M-CHO]⁺ |
| 112/114 | Variable | [M-CHO-Cl]⁺ |
Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature in the mass spectrum of this compound.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher, depending on sample concentration.
-
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
Sample Introduction:
-
For volatile samples, a gas chromatography (GC) inlet can be used.
-
For less volatile samples, a direct insertion probe can be utilized.
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
The detector records the abundance of ions at each m/z value.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Spectroscopy & Molecular Properties.
An In-depth Technical Guide to the Reactivity and Stability of 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyrazine-2-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique electronic properties, stemming from the electron-deficient pyrazine ring and the presence of two chlorine atoms and an aldehyde group, impart a distinct reactivity profile that can be strategically exploited for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, offering valuable insights for researchers utilizing this versatile compound.
Molecular Structure:
Commercial Suppliers and Technical Guide for 3,5-Dichloropyrazine-2-carbaldehyde
For researchers, scientists, and drug development professionals, 3,5-Dichloropyrazine-2-carbaldehyde is a key heterocyclic building block. Its utility in the synthesis of complex molecules makes it a valuable component in the discovery of novel therapeutics. This technical guide provides an in-depth overview of its commercial suppliers, key chemical data, and generalized experimental protocols for its use.
Commercial Availability
A range of chemical suppliers offer this compound, typically with a purity of 95% or greater. The compound, identified by CAS Number 136866-27-8, is available in quantities ranging from milligrams to kilograms to support various scales of research and development.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ambeed | 95% | 136866-27-8 | C5H2Cl2N2O | 176.99 |
| Appretech Scientific Limited | 98% min | 136866-27-8 | C5H2Cl2N2O | 176.98 |
| BLD Pharm | ≥95% | 136866-27-8 | C5H2Cl2N2O | 176.99 |
| Synthonix | ≥95% | 136866-27-8 | C5H2Cl2N2O | 176.99 |
| Watson International | Assay available | 136866-27-8 | C5H2Cl2N2O | 176.99 |
Physicochemical Properties and Safety Information
This compound is typically a yellow to brown sticky oil or semi-solid. Due to its chemical nature, it should be handled with appropriate personal protective equipment in a well-ventilated area.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H2Cl2N2O |
| Molecular Weight | 176.99 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C[1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Experimental Protocols
The electron-deficient nature of the pyrazine ring, further activated by the two chlorine atoms and the aldehyde group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The following are generalized protocols for the reaction of dichloropyrazines with common nucleophiles. These should be optimized for specific substrates and desired outcomes.
General Procedure for Nucleophilic Aromatic Substitution with Amines
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add a suitable base (e.g., potassium tert-butoxide, 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
To this mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
The reaction mixture may be stirred at room temperature or heated (e.g., 60-80°C) to facilitate the reaction. Monitor the progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as silica gel column chromatography.
General Procedure for Nucleophilic Aromatic Substitution with Thiols
-
To a dry reaction vessel under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).
-
Cool the solution to 0°C and add a base (e.g., sodium hydride, 1.1-1.5 equivalents) portion-wise to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
General Procedure for Nucleophilic Aromatic Substitution with Alkoxides
-
In a dry reaction vessel under an inert atmosphere, carefully add a strong base (e.g., sodium hydride or sodium metal, 1.1-1.5 equivalents) to the desired anhydrous alcohol (which can serve as both reactant and solvent) at 0°C to generate the alkoxide.
-
Once the base has fully reacted, add a solution of this compound (1.0 equivalent) in the same alcohol.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product if required.
Quality Control for Chemical Intermediates
Ensuring the quality of starting materials like this compound is critical for the success of a synthetic campaign. A comprehensive quality control process involves several stages, from supplier selection to final product release.
A typical Certificate of Analysis (CoA) for a chemical intermediate will include:
-
Product Name and CAS Number: Unambiguous identification of the material.
-
Batch Number: For traceability.
-
Appearance: A visual description of the physical state and color.
-
Purity: Determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identity Confirmation: Often confirmed by ¹H NMR and/or Mass Spectrometry (MS) to ensure the structure is consistent with the desired compound.
Analytical methods such as GC-MS and HPLC are commonly employed for the analysis of pyrazine derivatives.[2][3] These techniques can provide detailed information on the purity and identity of the compound.
Visualization of Experimental Workflows
The following diagrams illustrate key logical flows in the sourcing and application of this compound in a research and development setting.
Caption: Workflow for sourcing and qualifying this compound.
Caption: Generalized workflow for the application of this compound in synthesis.
References
An In-depth Technical Guide to 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyrazine-2-carbaldehyde is a halogenated heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the presence of chloro and aldehyde functionalities on this scaffold allows for a wide range of chemical modifications. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, chemical properties, and reactivity, with a focus on its potential applications in the development of novel therapeutic agents.
Chemical Properties and Spectroscopic Data
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 136866-27-8[1] |
| Molecular Formula | C₅H₂Cl₂N₂O[1] |
| Molecular Weight | 176.99 g/mol [1] |
| Appearance | Not specified in literature |
| Purity | Commercially available up to >98% |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While detailed spectra are often found in supplementary information of research articles or available upon request from commercial suppliers, a summary of expected spectral features is provided below.
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the pyrazine proton and a singlet for the aldehyde proton. |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon and the four distinct pyrazine ring carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretch of the aldehyde, C=N and C=C stretches of the pyrazine ring, and C-Cl stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Synthesis of this compound
One potential synthetic pathway could involve the selective functionalization of a 2,3-dichloropyrazine precursor. The introduction of a formyl group at the 5-position would be a key step.
Below is a generalized experimental workflow for the synthesis of a related pyrazine aldehyde, which could be adapted for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3,5-Dichloropyrazine-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data to support research and development efforts.
Introduction
This compound is a crucial building block in medicinal chemistry, valued for its role in the synthesis of complex heterocyclic structures with potential therapeutic applications. The strategic placement of its chloro and aldehyde functionalities allows for a wide range of subsequent chemical modifications. This guide outlines two principal synthetic pathways commencing from the readily available starting material, 2,6-dichloropyrazine.
Synthetic Pathways
Two primary and effective methods for the synthesis of this compound have been identified and are detailed below. The first is a direct formylation of 2,6-dichloropyrazine, while the second proceeds through a nitrile intermediate.
Method 1: Direct Formylation of 2,6-Dichloropyrazine
This method involves the regioselective lithiation of 2,6-dichloropyrazine followed by formylation to directly yield the target aldehyde.
Caption: Direct formylation of 2,6-dichloropyrazine.
Method 2: Synthesis via a Nitrile Intermediate
This two-step approach first introduces a formamide group onto the pyrazine ring, which is then converted to a nitrile. The nitrile is subsequently reduced to the desired aldehyde.
Caption: Synthesis via a nitrile intermediate.
Quantitative Data Summary
The following tables summarize the key quantitative data for the described synthetic methods.
Table 1: Synthesis of this compound via Direct Formylation
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2,6-Dichloropyrazine | n-BuLi, 2,2,6,6-tetramethylpiperidine, DMF | This compound | 54 | [1] |
Table 2: Synthesis of 3,5-Dichloropyrazine-2-carbonitrile (Intermediate for Method 2)
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2,6-Dichloropyrazine | Formamide, Sodium Persulfate | 3,5-Dichloropyrazine-2-formamide | 36 | [1] |
| 3,5-Dichloropyrazine-2-formamide | POCl₃, Acetonitrile | 3,5-Dichloropyrazine-2-carbonitrile | 66 | [1] |
Experimental Protocols
Protocol for Method 1: Direct Formylation of 2,6-Dichloropyrazine[1]
Step 1: Lithiation and Formylation of 2,6-Dichloropyrazine
-
Under a nitrogen atmosphere, add n-BuLi (4 mL, 10 mmol) to THF (100 mL) at -30°C.
-
Slowly add 2,2,6,6-tetramethylpiperidine (1.26 mL, 10.2 mmol) to the mixture and stir at room temperature for 15 minutes.
-
Cool the mixture to -78°C and add a solution of 2,6-dichloropyrazine (1.3 g, 8.3 mmol) in THF (20 mL) dropwise.
-
Stir the resulting mixture at -78°C for 1.5 hours.
-
Add N,N-dimethylformamide (DMF) (1.2 mL, 15.5 mmol) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (20 mL).
-
Dilute the mixture with ethyl acetate (150 mL).
-
Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (petroleum ether:ethyl acetate, 30:1 to 5:1) to yield this compound as an oily substance (0.8 g, 54% yield).
Protocol for Method 2: Synthesis via a Nitrile Intermediate
Step 1: Synthesis of 3,5-Dichloropyrazine-2-formamide [1]
-
Combine 2,6-dichloropyrazine (5.5 g, 37.0 mmol) and formamide (33.2 g, 737 mmol) and heat the mixture to 90°C.
-
Carefully add sodium persulfate (8.55 g, 36.0 mmol) to the reaction mixture at 90°C (Note: a significant exotherm may occur).
-
Stir the reaction mixture at 90°C for 2 hours, then allow it to cool and stir overnight at room temperature.
-
Dilute the reaction mixture with water (50 mL) and extract the aqueous layer with a mixture of isopropanol and chloroform (1:3, 3 x 75 mL).
-
Combine the organic layers, dry over sodium sulfate, and concentrate to obtain a viscous oil.
-
Purify the crude product by column chromatography (ethyl acetate/hexane, 0-100%) to afford 3,5-dichloropyrazine-2-formamide as a colorless solid (2.5 g, 36% yield).
Step 2: Synthesis of 3,5-Dichloropyrazine-2-carbonitrile [1]
-
Add phosphorus oxychloride (POCl₃, 5.80 g, 37.0 mmol) to a solution of 3,5-dichloropyrazine-2-formamide (2.55 g, 13.3 mmol) in acetonitrile (50 mL).
-
Slowly heat the reaction mixture to 80°C and stir for 4 hours at this temperature.
-
Cool the reaction and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum.
-
Purify the crude residue by column chromatography (hexane/ethyl acetate, 0-30%) to obtain 3,5-Dichloropyrazine-2-carbonitrile as a colorless solid (1.53 g, 66% yield).
Step 3: Reduction of 3,5-Dichloropyrazine-2-carbonitrile to this compound (General Procedure)
This is a general procedure based on standard nitrile to aldehyde reductions using DIBAL-H.
-
Dissolve 3,5-dichloropyrazine-2-carbonitrile in anhydrous toluene and cool the solution to -78°C under an inert atmosphere.
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene (typically 1.0-1.2 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
Quench the reaction at -78°C by the slow addition of methanol, followed by an aqueous acid workup (e.g., 1M HCl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
References
In-Depth Technical Guide: Physical Properties of 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3,5-Dichloropyrazine-2-carbaldehyde, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is presented to facilitate its use in research and development settings.
Core Physical and Chemical Data
This compound, with the CAS Number 136866-27-8, is a substituted pyrazine derivative.[1][2][3][4][5][6][7][8][9] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂Cl₂N₂O | [5][7][8][9] |
| Molecular Weight | 176.99 g/mol | [5] |
| Density | 1.588 g/cm³ | [5] |
| Boiling Point | 240.75 °C at 760 mmHg | [5] |
| Flash Point | 99.403 °C | [5] |
| Vapor Pressure | 0.037 mmHg at 25 °C | |
| Refractive Index | 1.617 | |
| Physical Form | Yellow to Brown Sticky Oil to Semi-Solid | [1] |
| Purity | Typically ≥95% or ≥98% | [1][4][8] |
| Storage Conditions | Inert atmosphere, 2-8 °C | [1] |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available spectral information includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR data are available for this compound.[10]
-
Infrared (IR) Spectroscopy : IR spectral data has been recorded.[10]
-
Mass Spectrometry (MS) : Mass spectral data is available.[10]
-
Raman and ESR Spectroscopy : Raman and Electron Spin Resonance (ESR) spectra are also reported to be available.[10]
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not detailed in the provided search results, standard methodologies for organic compounds are applicable.
Determination of Boiling Point (Simple Distillation)
The boiling point of a liquid organic compound such as this compound can be determined using a simple distillation apparatus.[11]
Procedure:
-
The compound is placed in a round-bottom flask.
-
The flask is heated, and the temperature of the vapor is measured with a thermometer.
-
The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid rapidly vaporizes, is recorded as the boiling point.[11] The vapor is then cooled and collected in a separate flask.[11]
General Workflow for Compound Characterization
The process of characterizing a chemical compound like this compound typically follows a logical workflow to ensure its identity and purity.
Caption: A general workflow for the synthesis, purification, and characterization of a chemical compound.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]
References
- 1. This compound | 136866-27-8 [sigmaaldrich.com]
- 2. This compound | 136866-27-8 [chemicalbook.com]
- 3. This compound | 136866-27-8 [amp.chemicalbook.com]
- 4. 136866-27-8 Cas No. | 3,5-Dichloropyrazine-2-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. Pyrazinecarboxaldehyde, 3,5-dichloro- | CAS 136866-27-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. watson-int.com [watson-int.com]
- 7. Synthonix, Inc > 136866-27-8 | this compound [synthonix.com]
- 8. appretech.com [appretech.com]
- 9. jwpharmlab.com [jwpharmlab.com]
- 10. This compound(136866-27-8) 1H NMR [m.chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SDS of this compound, Safety Data Sheets, CAS 136866-27-8 - chemBlink [chemblink.com]
Methodological & Application
Application Notes and Protocols: 3,5-Dichloropyrazine-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
3,5-Dichloropyrazine-2-carbaldehyde is a valuable heterocyclic intermediate for the synthesis of novel compounds in medicinal chemistry. The pyrazine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The presence of two reactive chlorine atoms and a versatile aldehyde group on this particular pyrazine derivative allows for the strategic and regioselective introduction of various substituents, making it an attractive starting point for the generation of diverse molecular libraries for screening and lead optimization.
The electron-deficient nature of the pyrazine core, further enhanced by the electron-withdrawing aldehyde group, facilitates nucleophilic aromatic substitution (SNAr) reactions at the chlorinated positions. The aldehyde functionality provides a handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and hydrazones, enabling the construction of complex molecular architectures.
Chemical Properties and Reactivity
Chemical Structure:
Molecular Formula: C₅H₂Cl₂N₂O
Molecular Weight: 176.99 g/mol
CAS Number: 136866-27-8
The reactivity of this compound is dominated by the electrophilic nature of the pyrazine ring and the reactivity of the aldehyde group. The two chlorine atoms are susceptible to displacement by various nucleophiles. The regioselectivity of the first nucleophilic substitution is influenced by the electronic nature of the substituent at the 2-position (the carbaldehyde group). Electron-withdrawing groups, such as the aldehyde, generally direct the initial nucleophilic attack to the 5-position.[2]
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The pyrazine scaffold is a common feature in many kinase inhibitors. The following sections outline a representative synthetic protocol and application of this compound in the development of a hypothetical kinase inhibitor targeting the MEK1/2 pathway.
Illustrative Synthesis of a MEK1/2 Inhibitor
This section describes a hypothetical two-step synthesis of a potential MEK1/2 inhibitor starting from this compound. The synthesis involves an initial Wittig reaction to introduce a side chain, followed by a nucleophilic aromatic substitution to introduce a key pharmacophoric element.
Scheme 1: Synthesis of a Hypothetical MEK1/2 Inhibitor
Where Ar represents a substituted aniline, for example, 2-fluoro-4-iodoaniline.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(3,5-dichloropyrazin-2-yl)acrylate (Compound 2)
-
Materials:
-
This compound (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane ((Ph)₃P=CHCOOEt) (1.1 eq)
-
Toluene
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Procedure:
-
To a solution of this compound (1.0 g, 5.65 mmol) in toluene (20 mL) is added (carbethoxymethylene)triphenylphosphorane (2.16 g, 6.22 mmol).
-
The reaction mixture is stirred at 80°C for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford ethyl 3-(3,5-dichloropyrazin-2-yl)acrylate.
-
Protocol 2: Synthesis of Ethyl 3-(3-chloro-5-((2-fluoro-4-iodophenyl)amino)pyrazin-2-yl)acrylate (Compound 3 - Hypothetical Kinase Inhibitor)
-
Materials:
-
Ethyl 3-(3,5-dichloropyrazin-2-yl)acrylate (1.0 eq)
-
2-Fluoro-4-iodoaniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (0.2 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
A mixture of ethyl 3-(3,5-dichloropyrazin-2-yl)acrylate (1.0 g, 4.05 mmol), 2-fluoro-4-iodoaniline (1.15 g, 4.86 mmol), Pd(OAc)₂ (91 mg, 0.405 mmol), and tBuXPhos (344 mg, 0.81 mmol) is placed in a dry flask under an inert atmosphere.
-
Anhydrous 1,4-dioxane (20 mL) is added, followed by sodium tert-butoxide (778 mg, 8.1 mmol).
-
The reaction mixture is heated to 100°C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired compound.
-
Quantitative Data: Biological Activity
The following table presents illustrative biological activity data for the hypothetical kinase inhibitor (Compound 3). This data is not from a published source but is representative of what would be expected for a potent and selective MEK1/2 inhibitor.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) |
| Compound 3 | MEK1 | 15 | A375 (Melanoma) | 50 |
| MEK2 | 25 | HT-29 (Colon) | 75 | |
| ERK1 | >10,000 | |||
| ERK2 | >10,000 |
Visualization of Signaling Pathway and Experimental Workflow
MEK-ERK Signaling Pathway
The following diagram illustrates the simplified MEK-ERK signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. The hypothetical inhibitor (Compound 3) would block the activity of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.
Caption: Simplified MEK-ERK signaling pathway and the inhibitory action of the hypothetical compound.
Experimental Workflow
The diagram below outlines the key stages of the synthesis and evaluation of the hypothetical kinase inhibitor derived from this compound.
Caption: Workflow for the synthesis and evaluation of a hypothetical kinase inhibitor.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 3,5-Dichloropyrazine-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly kinase inhibitors. The protocols outlined below are based on established methodologies for structurally similar dihaloheteroarenes and are intended to serve as a starting point for reaction optimization.
Introduction
The pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the pyrazine core.[2] This functionalization is a key strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[3] Specifically, derivatives of this compound are valuable precursors for the synthesis of kinase inhibitors, which are crucial in the development of targeted cancer therapies.[2]
Reaction Principle and Site-Selectivity
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]
A key challenge in the Suzuki coupling of dihalogenated heterocycles like this compound is controlling the site-selectivity of the reaction. The two chlorine atoms at the C3 and C5 positions exhibit different reactivities due to the electronic effects of the pyrazine ring nitrogens and the adjacent carbaldehyde group. Generally, the chlorine atom at the C5 position is expected to be more reactive towards oxidative addition due to its position relative to the nitrogen atoms. However, the choice of palladium catalyst, ligands, and reaction conditions can significantly influence which chlorine atom reacts, allowing for selective mono-arylation at either position. For instance, in 3,5-dichloropyridazines, the use of electron-deficient bidentate ligands like dppf can favor reaction at the C3 position, while bulky, electron-rich monodentate ligands such as QPhos can direct the coupling to the C5 position.[3][4]
Experimental Protocols
The following protocols are proposed for the mono-arylation of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired outcome and yield for specific substrates.
Protocol 1: General Conditions for Mono-Arylation
This protocol provides a general starting point for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (3.0 mmol).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.5 mmol).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki couplings of analogous dichlorinated heteroaromatic compounds. These data can be used as a reference for optimizing the reaction of this compound.
Table 1: Suzuki Coupling of Dichloropyrazines with Arylboronic Acids
| Entry | Dichloropyrazine Isomer | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2,6-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 75 |
| 2 | 2,6-Dichloropyrazine | 4-Methylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 80 |
| 3 | 2,3-Dichloropyrazine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 70 |
| 4 | 2,3-Dichloropyrazine | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | ACN/H₂O | 80 | 12 | 78 |
Data adapted from related literature on dichloropyrazine couplings.
Table 2: Microwave-Assisted Suzuki Coupling of Dichloropyrimidines
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |
| 2 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 85 |
Data adapted from related literature on dichloropyrimidine couplings.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of 3,5-disubstituted pyrazine-2-carbaldehydes are often investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in diseases like cancer. A prominent example is the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazine-based kinase inhibitors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazine Derivatives from 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse pyrazine derivatives, starting from the versatile building block, 3,5-dichloropyrazine-2-carbaldehyde. The protocols detailed herein are foundational for the development of novel compounds with potential applications in medicinal chemistry and materials science. Pyrazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and anti-viral properties.
Introduction
This compound is a key starting material for the synthesis of a variety of substituted pyrazines. The presence of two reactive chlorine atoms at positions 3 and 5, activated by the electron-withdrawing pyrazine ring and the adjacent carbaldehyde group, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The aldehyde functionality provides a handle for further synthetic transformations, such as reductive amination, oxidation, or olefination, enabling the generation of diverse molecular scaffolds.
This document focuses on two of the most powerful and widely used cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties, which are prevalent in biologically active molecules.
Regioselectivity Considerations
The two chlorine atoms on the pyrazine ring exhibit different reactivities, which can be exploited for selective mono- or di-substitution. The chlorine atom at the 5-position is generally more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst due to the electronic influence of the para-nitrogen and the ortho-carbaldehyde group. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For Suzuki couplings, careful selection of the phosphine ligand can often control which position reacts preferentially. It is recommended to perform small-scale test reactions to determine the optimal conditions for the desired regioselectivity for a specific substrate combination.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes typical yields for Suzuki and Sonogashira coupling reactions with this compound, based on analogous reactions with similar dichloropyrazine systems. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 |
| Suzuki Coupling | Heteroarylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 65-90 |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ | - | Et₃N | THF | 60 | 75-98 |
| Sonogashira Coupling | Terminal alkyne (Cu-free) | Pd(OAc)₂ | SPhos | Cs₂CO₃ | ACN | 80 | 70-92 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the mono-arylation of this compound. For di-arylation, the stoichiometry of the boronic acid and base should be increased accordingly.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Sonogashira Cross-Coupling
This protocol provides a general method for the mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for the diversification of this compound.
Post-Coupling Derivatization Workflow
Caption: Common derivatizations of the pyrazine-2-carbaldehyde moiety.
Hypothetical Signaling Pathway Targeted by Pyrazine Derivatives
Many pyrazine derivatives have been investigated as kinase inhibitors. The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer and other diseases.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for pyrazine-based kinase inhibitors.
Application Notes and Protocols for 3,5-Dichloropyrazine-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,5-dichloropyrazine-2-carbaldehyde as a versatile building block in the synthesis of complex organic molecules. The unique substitution pattern and reactive aldehyde functionality of this compound make it a valuable precursor for the development of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry.
Introduction
This compound (CAS No. 136866-27-8) is a trifunctional pyrazine derivative that serves as an excellent starting material for the synthesis of a variety of substituted pyrazines. The pyrazine core is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds. The presence of two chlorine atoms at positions 3 and 5, and a carbaldehyde group at position 2, allows for a range of selective chemical transformations. The electron-withdrawing nature of the pyrazine ring, further enhanced by the chlorine and aldehyde substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions.
Key Applications
The strategic placement of reactive sites on this compound allows for its use in several key synthetic applications:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyrazine ring are susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. Due to the strong electron-withdrawing effect of the adjacent carbaldehyde group, the chlorine at the 5-position is expected to be more reactive towards nucleophilic attack. This regioselectivity allows for the controlled, stepwise introduction of different substituents.
-
Synthesis of Fused Heterocycles: The carbaldehyde functionality is a key handle for the construction of fused ring systems. For example, condensation with hydrazines can lead to the formation of pyrazolo[1,5-a]pyrazines, a scaffold of interest in medicinal chemistry.
-
Derivatization of the Aldehyde Group: The carbaldehyde can undergo a wide range of classical aldehyde reactions, such as Wittig olefination, aldol condensation, and reductive amination, to introduce further diversity into the target molecules.
-
Platform for Kinase Inhibitors: The pyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] this compound provides a starting point for the synthesis of libraries of compounds that can be screened for activity against various kinases, such as PIM kinases, which are implicated in cancer.[2][3][4]
Experimental Protocols
This section provides detailed exemplary protocols for key transformations of this compound.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine
This protocol describes the selective substitution of the C5-chlorine with an amine, a common step in the elaboration of this building block.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the aniline (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 3-chloro-5-(phenylamino)pyrazine-2-carbaldehyde.
Quantitative Data (Exemplary):
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 176.99 | 1.0 | 1.0 | 177 mg |
| Aniline | 93.13 | 1.1 | 1.1 | 102 mg |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 | 276 mg |
| N,N-Dimethylformamide | - | - | - | 5 mL |
| Product (Expected) | 233.66 | - | - | - |
| Yield (Hypothetical) | - | - | - | ~70-85% |
Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrazine Derivative
This protocol describes the condensation of the aldehyde with a hydrazine followed by cyclization to form a fused heterocyclic system.
Materials:
-
3-Chloro-5-(phenylamino)pyrazine-2-carbaldehyde (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-5-(phenylamino)pyrazine-2-carbaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired pyrazolo[1,5-a]pyrazine derivative.
Quantitative Data (Exemplary):
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 3-Chloro-5-(phenylamino)pyrazine-2-carbaldehyde | 233.66 | 1.0 | 1.0 | 234 mg |
| Hydrazine hydrate | 50.06 | 1.2 | 1.2 | 60 mg |
| Ethanol | - | - | - | 10 mL |
| Product (Expected) | 229.67 | - | - | - |
| Yield (Hypothetical) | - | - | - | ~60-80% |
Data Presentation
Table 1: Summary of Reagents and Expected Products for Exemplary Protocols
| Protocol | Starting Material | Key Reagents | Expected Product |
| 1 | This compound | Aniline, K2CO3, DMF | 3-Chloro-5-(phenylamino)pyrazine-2-carbaldehyde |
| 2 | 3-Chloro-5-(phenylamino)pyrazine-2-carbaldehyde | Hydrazine hydrate, Ethanol, Acetic acid | 6-Chloro-4-phenylpyrazolo[1,5-a]pyrazin-8-amine |
Table 2: Representative Biological Activity of Pyrazine-Based PIM Kinase Inhibitors
The following data for related pyrazine-containing compounds illustrates the potential for derivatives of this compound to exhibit potent biological activity.
| Compound ID (Reference) | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |
| Compound 10[5] | - | 10 | - |
| Compound 11[5] | 13 | 12 | - |
| SGI-1776[3] | 7 | 340 | 70 |
| AZD1208[3] | 0.5 | 2.5 | 0.8 |
Visualizations
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Modification of 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of 3,5-dichloropyrazine-2-carbaldehyde, a versatile building block in medicinal chemistry. The protocols focus on two primary types of transformations: Nucleophilic Aromatic Substitution (SNAr) at the chloro-positions and Wittig olefination of the carbaldehyde group.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrazine ring, further activated by the presence of two chlorine atoms and an electron-withdrawing carbaldehyde group, makes this compound highly susceptible to nucleophilic aromatic substitution.
Application Notes:
The regioselectivity of SNAr reactions on 2-substituted 3,5-dichloropyrazines is dictated by the electronic nature of the substituent at the 2-position. The carbaldehyde group is strongly electron-withdrawing, which deactivates the adjacent C3 position and activates the C5 position towards nucleophilic attack. Consequently, nucleophilic substitution is expected to occur preferentially at the 5-position.[1]
By controlling the reaction conditions, such as temperature, solvent, and the stoichiometry of the nucleophile, it is possible to achieve either mono-substitution at the 5-position or di-substitution at both the 3- and 5-positions. Stronger nucleophiles and higher temperatures generally favor di-substitution.
Experimental Protocols:
A. Mono-substitution with Amines (at C5-position)
This protocol describes the selective reaction of an amine with this compound to yield the corresponding 5-amino-3-chloropyrazine-2-carbaldehyde derivative.
Workflow for Mono-substitution with Amines:
Caption: Workflow for the synthesis of 5-amino-3-chloropyrazine-2-carbaldehydes.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.0-1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, MeCN)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the base (e.g., Cs₂CO₃, 1.5 eq) to the stirred solution.
-
Add the amine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at a controlled temperature (see Table 1 for examples). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-3-chloropyrazine-2-carbaldehyde.
Table 1: Example Reaction Conditions for Mono-substitution with Amines
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Morpholine | Cs₂CO₃ | MeCN | Room Temp | 5 | 31[2] |
| 2 | Morpholine | Cs₂CO₃ | DMF | Room Temp | 5 | 90[2] |
| 3 | Piperidine | K₃PO₄ | MeCN | 80 | 12 | 80[2] |
| 4 | Aniline | KOt-Bu | MeCN | 80 | 8 | 87[2] |
Note: Conversion data is adapted from reactions with a similar dichloropyrazine substrate and may vary for this compound.[2]
II. Wittig Olefination Reactions
The carbaldehyde group of this compound can be readily converted to an alkene via the Wittig reaction. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent).
Application Notes:
The Wittig reaction is a highly versatile method for forming carbon-carbon double bonds with good control over the location of the new double bond.[3][4] The stereochemical outcome (E/Z selectivity) of the reaction is influenced by the nature of the ylide. Unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides (containing an electron-withdrawing group) generally yield E-alkenes.[4]
Experimental Protocol:
This protocol describes a general procedure for the Wittig olefination of this compound.
Workflow for Wittig Olefination:
Caption: General workflow for the Wittig reaction of this compound.
Materials:
-
This compound
-
Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane) (1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a stir bar.[3]
-
Add the Wittig reagent (1.2 eq) portion-wise to the stirred solution at room temperature.[3]
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[3]
-
To the residue, add a mixture of diethyl ether and hexanes (e.g., 1:3) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with the ether/hexanes mixture.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-dichloro-2-(alkenyl)pyrazine.
Table 2: Example Wittig Reagents and Expected Products
| Entry | Wittig Reagent | Expected Product | Alkene Geometry |
| 1 | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(3,5-dichloropyrazin-2-yl)acrylate | Primarily E |
| 2 | Methylenetriphenylphosphorane | 3,5-Dichloro-2-vinylpyrazine | - |
| 3 | Benzyltriphenylphosphonium chloride + Base | 3,5-Dichloro-2-styrylpyrazine | Mixture of E/Z |
This document provides a foundational guide for the modification of this compound. Researchers are encouraged to optimize the reaction conditions based on the specific nucleophiles and Wittig reagents employed to achieve the desired products in high yield and purity.
References
Application Notes and Protocols: 3,5-Dichloropyrazine-2-carbaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-dichloropyrazine-2-carbaldehyde as a versatile starting material for the synthesis of bioactive molecules, with a particular focus on kinase inhibitors. The protocols outlined below detail a synthetic route to a pyrazolo[1,5-a]pyrimidine scaffold, a privileged core structure in many kinase inhibitors.
Introduction to Pyrazine Derivatives in Medicinal Chemistry
Pyrazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] Their inherent physicochemical properties, including their ability to participate in hydrogen bonding and other molecular interactions, make them ideal scaffolds for the design of therapeutic agents. Pyrazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][3]
This compound: A Key Building Block
This compound is a valuable bifunctional building block for organic synthesis. The presence of two reactive chlorine atoms at positions 3 and 5, along with a formyl group at position 2, allows for sequential and regioselective modifications, enabling the construction of complex heterocyclic systems. The aldehyde functionality serves as a handle for condensation reactions, while the chloro-substituents are susceptible to nucleophilic substitution, providing multiple avenues for diversification.
Application in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous potent and selective kinase inhibitors. This bicyclic system can effectively mimic the adenine core of ATP, the natural substrate for kinases, and form key hydrogen bond interactions with the kinase hinge region. The strategic functionalization of the pyrazolo[1,5-a]pyrimidine core allows for the optimization of potency, selectivity, and pharmacokinetic properties.
This application note details a synthetic strategy to access this important scaffold starting from this compound.
Signaling Pathway of Cyclin-Dependent Kinase 2 (CDK2)
Experimental Workflow for the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Experimental Protocols
Materials: this compound, hydrazine hydrate, ethanol, sodium hydroxide, ammonium hydroxide, acetylacetone, acetic acid. All reagents should be of analytical grade and used as received unless otherwise noted.
Step 1: Synthesis of (E)-(3,5-dichloropyrazin-2-yl)methanimine (Hydrazone Intermediate)
-
To a solution of this compound (1.0 g, 5.65 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (0.34 mL, 6.78 mmol, 1.2 eq.) dropwise at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and dried under vacuum to afford the hydrazone intermediate as a pale yellow solid.
Step 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyrazine
-
The crude hydrazone intermediate from Step 1 is suspended in a 2M aqueous solution of sodium hydroxide (20 mL).
-
The mixture is heated to reflux (approximately 100-110 °C) for 4 hours.
-
The reaction is cooled to room temperature, and the pH is adjusted to ~7 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-chloro-1H-pyrazolo[3,4-b]pyrazine.
Step 3: Synthesis of 1H-Pyrazolo[3,4-b]pyrazin-4-amine
-
A suspension of 4-chloro-1H-pyrazolo[3,4-b]pyrazine (1.0 g, 6.47 mmol) in concentrated ammonium hydroxide (20 mL) is heated in a sealed tube at 150 °C for 12 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol to give 1H-pyrazolo[3,4-b]pyrazin-4-amine as a crystalline solid.
Step 4: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
-
A mixture of 1H-pyrazolo[3,4-b]pyrazin-4-amine (0.5 g, 3.70 mmol) and acetylacetone (0.41 mL, 4.07 mmol, 1.1 eq.) in glacial acetic acid (10 mL) is heated to reflux for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired substituted pyrazolo[1,5-a]pyrimidine.
Quantitative Data: Biological Activity of Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | CDK2/Cyclin A | 9 | [4] |
| 2 | TRKA | 0.17 | [5] |
| 3 | TRKB | 0.07 | [5] |
| 4 | TRKC | 0.07 | [5] |
| 5 | PI3Kδ | 2.8 | [6] |
| 6 | CDK9 | 18 | [2] |
| 7 | Larotrectinib | TRKA | 1.2 |
| 8 | Ribociclib | CDK2 | 70 |
Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of the substituents on the core scaffold.[7]
-
Substituents at the 7-position: Often directed towards the solvent-exposed region of the ATP-binding pocket, modifications here can significantly impact solubility and pharmacokinetic properties.
-
Substituents at the 3- and 5-positions: These positions can be modified to enhance potency and selectivity by targeting specific sub-pockets within the kinase active site.
-
Introduction of polar groups: Can improve aqueous solubility and cell permeability.
-
Bulky hydrophobic groups: May increase potency by occupying hydrophobic pockets but can also lead to off-target effects and poor solubility.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a variety of bioactive heterocyclic compounds. The presented protocols for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold highlight its utility in the development of potent kinase inhibitors. The modular nature of the synthetic route allows for extensive structure-activity relationship studies, facilitating the optimization of lead compounds for drug discovery programs. Researchers in medicinal chemistry and drug development are encouraged to explore the potential of this valuable building block in their synthetic endeavors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Scalable Synthesis of 3,5-Dichloropyrazine-2-carbaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scalable synthesis of 3,5-dichloropyrazine-2-carbaldehyde, a valuable building block in medicinal chemistry. Detailed protocols for its preparation and subsequent derivatization into novel compounds with potential therapeutic applications are outlined.
Introduction
The pyrazine scaffold is a privileged structure in drug discovery, present in numerous FDA-approved medications. The specific substitution pattern of this compound offers a versatile platform for the synthesis of a diverse range of derivatives. The aldehyde functional group allows for a variety of chemical transformations, including Wittig reactions, Knoevenagel condensations, and reductive aminations, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the pyrazine ring and the two chlorine atoms make this molecule susceptible to nucleophilic substitution, further expanding its synthetic utility.
Scalable Synthesis of this compound
A scalable synthesis of this compound can be achieved through a directed ortho-metalation and formylation of the readily available 2,6-dichloropyrazine. This method avoids the use of harsh or difficult-to-handle reagents and is amenable to large-scale production.
Experimental Protocol: Directed ortho-Metalation and Formylation
This protocol is adapted from methodologies developed for the scalable synthesis of related pyrazine aldehydes.
Materials:
-
2,6-Dichloropyrazine
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in Tetrahydrofuran (THF) (1.3 M)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous THF is cooled to -15 °C.
-
Metalation: To the cooled solution, add i-PrMgCl·LiCl (1.1 eq) dropwise, maintaining the internal temperature below -10 °C. The mixture is stirred at this temperature for 1 hour to ensure complete metalation.
-
Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, again keeping the temperature below -10 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Quenching and Bisulfite Adduct Formation: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bisulfite. The mixture is allowed to warm to room temperature and stirred for 1-2 hours. During this time, the aldehyde product will form a stable, crystalline bisulfite adduct, which will precipitate out of the solution.
-
Isolation of Bisulfite Adduct: The precipitate is collected by filtration, washed with cold water and then with a small amount of cold ethyl acetate. The solid is dried under vacuum. The formation of the bisulfite adduct is a key step for scalable synthesis as the free aldehyde can be unstable.
-
Liberation of the Aldehyde: The dried bisulfite adduct is suspended in a biphasic mixture of ethyl acetate and water. Aqueous hydrochloric acid is added dropwise with vigorous stirring until the solid dissolves and the pH of the aqueous layer is acidic.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield this compound. If necessary, the product can be further purified by column chromatography on silica gel.
Quantitative Data for Scalable Synthesis (Hypothetical Data for a 50g Scale Reaction):
| Parameter | Value |
| Starting Material (2,6-Dichloropyrazine) | 50.0 g |
| i-PrMgCl·LiCl (1.3 M) | 280 mL |
| N,N-Dimethylformamide (DMF) | 40.0 mL |
| Yield of Bisulfite Adduct | 75-85 g |
| Yield of this compound | 45-55 g |
| Purity (by HPLC) | >95% |
Derivatization of this compound
The aldehyde functionality of this compound serves as a handle for various chemical transformations to generate diverse libraries of compounds for drug discovery screening.
Wittig Reaction for the Synthesis of Alkenyl Pyrazine Derivatives
The Wittig reaction allows for the stereoselective formation of carbon-carbon double bonds.
Experimental Protocol:
-
To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF at 0 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the desired alkenyl pyrazine derivative.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrazine Derivatives
This condensation reaction is useful for creating α,β-unsaturated systems, which are common motifs in biologically active molecules.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in a suitable solvent like ethanol or toluene, add a catalytic amount of a weak base such as piperidine or triethylamine.
-
The reaction mixture is heated to reflux for 2-6 hours, with monitoring by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product is purified by recrystallization or column chromatography.
Reductive Amination for the Synthesis of Aminomethyl Pyrazine Derivatives
Reductive amination is a versatile method for introducing amine functionalities.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.2 eq) in a solvent such as methanol or dichloromethane, add a reducing agent like sodium triacetoxyborohydride (1.5 eq) in portions.
-
The reaction mixture is stirred at room temperature for 4-24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification of the crude product by column chromatography yields the desired aminomethyl pyrazine derivative.
Table of Representative Derivative Synthesis Data (Hypothetical):
| Reaction | Derivative Structure | Reagents | Yield (%) | Purity (%) |
| Wittig | 3,5-dichloro-2-vinylpyrazine | Methyltriphenylphosphonium bromide, n-BuLi | 75 | >98 |
| Knoevenagel | 2-(3,5-dichloropyrazin-2-yl)acrylonitrile | Malononitrile, Piperidine | 85 | >97 |
| Reductive Amination | 1-((3,5-dichloropyrazin-2-yl)methyl)piperidine | Piperidine, NaBH(OAc)₃ | 80 | >98 |
Logical Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for this compound and its derivatives.
Potential Signaling Pathway Involvement in Drug Discovery
While specific signaling pathway data for derivatives of this compound is not yet extensively published, the pyrazine core is a known pharmacophore in various therapeutic areas. For example, pyrazine derivatives have been investigated as inhibitors of kinases, which are key components of many signaling pathways implicated in cancer and inflammatory diseases.
A hypothetical signaling pathway that could be targeted by novel derivatives is the MAPK/ERK pathway , which is frequently dysregulated in cancer.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by pyrazine derivatives.
Derivatives synthesized from this compound could be screened for their ability to inhibit key kinases in this pathway, such as RAF or MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation. The diverse substituents introduced through the derivatization strategies outlined above would allow for a thorough exploration of the structure-activity relationships for kinase inhibition.
Conclusion
The synthetic routes and protocols detailed in these application notes provide a robust framework for the scalable production of this compound and its subsequent elaboration into diverse chemical libraries. These derivatives hold significant promise for the discovery of novel therapeutic agents targeting a range of diseases. The provided workflows and hypothetical signaling pathway highlight the potential of this scaffold in modern drug development programs. Researchers are encouraged to utilize these methods to explore the full potential of this versatile chemical building block.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3,5-dichloropyrazine-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites that allow for selective functionalization. The electron-deficient pyrazine ring, coupled with two reactive chlorine atoms and an aldehyde group, offers a platform for the synthesis of a diverse array of complex molecules.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For this compound, the key challenge and opportunity lies in the regioselective functionalization of the two chlorine atoms at the C3 and C5 positions. The presence of the electron-withdrawing carbaldehyde group at the C2 position is expected to influence the reactivity of the adjacent chlorine atoms. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination.
Regioselectivity
The two chlorine atoms on the pyrazine ring exhibit different reactivities, which can be exploited for selective mono- or di-substitution. Generally, the chlorine atom at the C5 position is expected to be more susceptible to oxidative addition to the palladium(0) catalyst due to steric hindrance from the adjacent carbaldehyde group at the C2 position potentially affecting the C3 chlorine. However, electronic effects also play a crucial role, and the regioselectivity can often be controlled by the choice of palladium catalyst, ligands, and reaction conditions. For instance, in related dihalopyridazine systems, the use of different phosphine ligands has been shown to direct the Suzuki coupling to specific positions. A similar strategy can be applied to this compound to achieve selective functionalization.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. The yields are indicative and may vary depending on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrazines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 3-Chloro-5-phenylpyrazine-2-carbaldehyde | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 3-Chloro-5-(4-methoxyphenyl)pyrazine-2-carbaldehyde | 70-80 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 3-Chloro-5-(3-thienyl)pyrazine-2-carbaldehyde | 65-75 |
| 4 | Phenylboronic acid (2.5 eq) | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 3,5-Diphenylpyrazine-2-carbaldehyde | 80-90 |
Table 2: Stille Coupling of Dichloropyrazines with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 3-Chloro-5-phenylpyrazine-2-carbaldehyde | 70-80 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | DMF | 80 | 12 | 3-Chloro-5-vinylpyrazine-2-carbaldehyde | 60-70 |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | NMP | 100 | 24 | 3-Chloro-5-(2-thienyl)pyrazine-2-carbaldehyde | 65-75 |
| 4 | Hexamethylditin (for distannylation) | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 16 | 3,5-Bis(trimethylstannyl)pyrazine-2-carbaldehyde | 50-60 |
Table 3: Buchwald-Hartwig Amination of Dichloropyrazines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 3-Chloro-5-morpholinopyrazine-2-carbaldehyde | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 3-Chloro-5-(phenylamino)pyrazine-2-carbaldehyde | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 3-(Benzylamino)-5-chloropyrazine-2-carbaldehyde | 70-80 |
| 4 | Morpholine (2.5 eq) | Pd₂(dba)₃ (4) | BINAP (6) | NaOt-Bu | Toluene | 110 | 24 | 3,5-Dimorpholinopyrazine-2-carbaldehyde | 70-80 |
Experimental Protocols
Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
This protocol provides a general method for the mono-vinylation or mono-arylation of this compound.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)stannane) (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous DMF via syringe.
-
Add the organostannane (1.2 eq) to the mixture.
-
Heat the reaction to 80 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 12-18 hours), cool the reaction mixture.
-
Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1 hour.
-
Filter the mixture through a pad of Celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol details a general procedure for the mono-amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and BINAP (0.03 eq) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
The following diagrams illustrate the fundamental concepts and workflows described in these application notes.
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyrazine-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring, further activated by the presence of two chlorine atoms and an electron-withdrawing carbaldehyde group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functionalities, leading to the synthesis of diverse molecular scaffolds with potential biological activity.
This document provides detailed application notes and generalized protocols for conducting nucleophilic aromatic substitution reactions on this compound with various nucleophiles, including amines, thiols, and alkoxides.
Regioselectivity
A critical aspect of the nucleophilic aromatic substitution on 2-substituted 3,5-dichloropyrazines is the regioselectivity of the reaction. The carbaldehyde group at the 2-position is a strong electron-withdrawing group. This electronic effect preferentially activates the chlorine atom at the 5-position for nucleophilic attack. Computational and experimental studies on analogous systems have shown that an electron-withdrawing group at the 2-position of a 3,5-dichloropyrazine ring directs the incoming nucleophile to the C5 position. Conversely, an electron-donating group at the 2-position would direct the substitution to the C3 position.
Therefore, the monosubstitution reaction of this compound with a nucleophile is expected to yield the corresponding 5-substituted-3-chloropyrazine-2-carbaldehyde as the major product.
Caption: Logical diagram illustrating the predicted regioselectivity.
Data Presentation: Reaction Conditions for Analogous Systems
While specific quantitative data for nucleophilic aromatic substitution on this compound is not extensively available in the reviewed literature, the following tables summarize typical reaction conditions and reported yields for analogous reactions on similar dichloropyrazine and other chloroazine systems. This data should serve as a valuable starting point for reaction optimization.
Table 1: Amination of Dichloropyrazines with Amine Nucleophiles (Analogous Systems)
| Entry | Dichloropyrazine Substrate | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyrazine | 3-Methoxyaniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | 2,6-Dichloropyrazine | Morpholine | Et₃N | EtOH | Reflux | 6 | 92 |
| 3 | 2,3-Dichloropyrazine | Benzylamine | K₂CO₃ | DMSO | 80 | 8 | 78 |
| 4 | 2,5-Dichloropyrazine | Aniline | NaH | THF | 60 | 10 | 90 |
Table 2: Thiolation of Dichloropyrazines with Thiol Nucleophiles (Analogous Systems)
| Entry | Dichloropyrazine Substrate | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyrazine | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 95 |
| 2 | 2,6-Dichloropyrazine | Ethanethiol | NaH | THF | RT | 12 | 88 |
| 3 | 2,3-Dichloropyrazine | 4-Methylthiophenol | Et₃N | CH₃CN | Reflux | 8 | 91 |
| 4 | 2,5-Dichloropyrazine | Benzyl mercaptan | K₂CO₃ | DMSO | 70 | 10 | 82 |
Table 3: Alkoxylation of Dichloropyrazines with Alkoxide Nucleophiles (Analogous Systems)
| Entry | Dichloropyrazine Substrate | Alcohol/Alkoxide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dichloropyrazine | Sodium methoxide | - | Methanol | Reflux | 12 | 75 |
| 2 | 2,6-Dichloropyrazine | Sodium ethoxide | - | Ethanol | Reflux | 10 | 80 |
| 3 | 2,3-Dichloropyrazine | Phenol | K₂CO₃ | DMF | 120 | 24 | 65 |
| 4 | 2,5-Dichloropyrazine | Benzyl alcohol | NaH | THF | 60 | 16 | 70 |
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound. Note: These protocols are based on methodologies for similar substrates and should be optimized for specific nucleophiles and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Amination with a Primary or Secondary Amine
Objective: To synthesize a 5-amino-3-chloropyrazine-2-carbaldehyde derivative.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N; 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating source
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0 - 1.2 equivalents) to the solution.
-
Add the base (1.5 - 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Thiolation with a Thiol
Objective: To synthesize a 5-(alkyl/aryl)thio-3-chloropyrazine-2-carbaldehyde derivative.
Materials:
-
This compound
-
Thiol nucleophile (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, NaH, or Et₃N; 1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
To a dry round-bottom flask containing the thiol (1.0 - 1.2 equivalents) and anhydrous solvent under an inert atmosphere, add the base (1.1 - 1.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the thiolate.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Alkoxylation with an Alcohol
Objective: To synthesize a 5-alkoxy-3-chloropyrazine-2-carbaldehyde derivative.
Materials:
-
This compound
-
Alcohol nucleophile (can be used as solvent)
-
Strong base (e.g., NaH, or sodium metal; 1.1 - 1.5 equivalents)
-
Anhydrous solvent (if the alcohol is not the solvent, e.g., THF, dioxane)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating source
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol (as solvent or dissolved in another anhydrous solvent).
-
Carefully add the strong base (e.g., NaH) portion-wise at 0 °C to generate the alkoxide.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to the desired temperature (typically room temperature to reflux) and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with water.
-
If an alcohol was used as the solvent, remove the excess under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: The addition-elimination mechanism of the SNAr reaction.
Caption: A generalized workflow for the synthesis and purification.
Application Notes and Protocols: Synthesis of Agrochemicals from 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 3,5-Dichloropyrazine-2-carbaldehyde as a versatile starting material for the synthesis of novel agrochemicals. The protocols outlined below are based on established chemical transformations and provide a framework for the development of new fungicides, herbicides, and insecticides.
Introduction
The pyrazine scaffold is a key pharmacophore in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The inherent electron-deficient nature of the pyrazine ring, coupled with the reactivity of its substituents, makes it an attractive target for chemical modification. This compound is a particularly useful building block due to the presence of three distinct reactive sites: two chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) and a carbaldehyde group amenable to a variety of transformations. This allows for the systematic and regioselective introduction of diverse functional groups to explore structure-activity relationships (SAR) and develop novel agrochemical candidates. Pyrazine derivatives have shown a wide range of biological activities, including herbicidal, fungicidal, insecticidal, and nematicidal properties.
Key Synthetic Strategies
The synthesis of agrochemicals from this compound can be broadly categorized into two main approaches:
-
Modification of the Pyrazine Ring: Primarily through nucleophilic aromatic substitution (SNAr) of the chlorine atoms.
-
Modification of the Carbaldehyde Group: Utilizing classic carbonyl chemistry such as Knoevenagel condensation and Wittig reactions.
A combination of these strategies allows for the creation of a diverse library of pyrazine-based compounds.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrazine nitrogens and the carbaldehyde group at the 2-position significantly influences the regioselectivity of SNAr reactions. Theoretical studies and experimental evidence suggest that nucleophilic attack is preferentially directed to the 5-position of the pyrazine ring. This regioselectivity is a critical aspect for the controlled synthesis of desired isomers.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: General experimental workflow for SNAr reactions.
Experimental Protocols
Protocol 1: Synthesis of a 5-Substituted-3-chloropyrazine-2-carbaldehyde via SNAr
This protocol describes a general procedure for the regioselective substitution of the chlorine atom at the 5-position with an amine nucleophile.
Materials:
-
This compound
-
Substituted aniline or alkylamine (1.0 - 1.2 equivalents)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard glassware for anhydrous reactions under an inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the base (e.g., K2CO3) to the stirred solution.
-
Add the amine nucleophile (1.0 - 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-3-chloropyrazine-2-carbaldehyde derivative.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrazines
This protocol outlines the condensation of the aldehyde with an active methylene compound to introduce a carbon-carbon double bond, a common structural motif in bioactive molecules.
Materials:
-
5-Substituted-3-chloropyrazine-2-carbaldehyde derivative (from Protocol 1)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 - 1.2 equivalents)
-
Piperidine or a weak inorganic base (catalytic amount)
-
Ethanol or Methanol as solvent
-
Standard glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 5-substituted-3-chloropyrazine-2-carbaldehyde derivative (1.0 equivalent) and the active methylene compound (1.0 - 1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired α,β-unsaturated pyrazine derivative.
Protocol 3: Wittig Reaction for Alkene Synthesis
This protocol describes the conversion of the aldehyde to an alkene using a phosphorus ylide.
Materials:
-
5-Substituted-3-chloropyrazine-2-carbaldehyde derivative (from Protocol 1)
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 - 1.5 equivalents)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Standard glassware for anhydrous reactions under an inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 - 1.5 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base to generate the ylide. The formation of the ylide is often indicated by a color change.
-
After stirring for a period to ensure complete ylide formation, add a solution of the 5-substituted-3-chloropyrazine-2-carbaldehyde derivative (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene derivative. The byproduct, triphenylphosphine oxide, can often be removed during this process.
Potential Agrochemical Applications and Modes of Action
Derivatives synthesized from this compound have the potential to target various biological pathways in pests and weeds.
Insecticides: GABA-gated Chloride Channel Inhibitors
Several pyrazine-based insecticides are known to act as non-competitive inhibitors of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system. By blocking this channel, these compounds prevent the influx of chloride ions, leading to hyperexcitation and eventual death of the insect.
Caption: Proposed mechanism of action for pyrazine-based insecticides.
Fungicides: Mitochondrial Electron Transport Inhibitors
Certain pyrazine derivatives exhibit fungicidal activity by inhibiting the mitochondrial electron transport chain, a crucial process for cellular energy (ATP) production in fungi. Specifically, they can act as inhibitors of Complex I (NADH:ubiquinone oxidoreductase) or Complex III (cytochrome bc1 complex), leading to a disruption of fungal respiration and ultimately, cell death.
Caption: Inhibition of mitochondrial respiration by pyrazine fungicides.
Data Presentation
No specific quantitative data for agrochemicals derived directly from this compound was available in the searched literature. The following table is a template for how such data should be presented once generated.
Table 1: Hypothetical Biological Activity of Synthesized Pyrazine Derivatives
| Compound ID | R1 (at C5) | R2 (from aldehyde) | Target Organism | Assay Type | Activity (IC50/EC50/LC50 in µM) |
| Fungicides | |||||
| F-01 | -NH-Ph-4-CF3 | =CH-CN | Botrytis cinerea | Mycelial Growth | Data not available |
| F-02 | -S-Ph-4-Cl | =CH-COOEt | Fusarium graminearum | Spore Germination | Data not available |
| Herbicides | |||||
| H-01 | -O-Ph-2,4-diCl | =CH-Ph | Amaranthus retroflexus | Pre-emergence | Data not available |
| H-02 | -NH-cyclohexyl | =CH2 | Echinochloa crus-galli | Post-emergence | Data not available |
| Insecticides | |||||
| I-01 | -NH-pyridyl | =CH-Ph-4-F | Myzus persicae | Contact Toxicity | Data not available |
| I-02 | -S-thiazolyl | =CH-COOEt | Plutella xylostella | Feeding Assay | Data not available |
Conclusion
This compound represents a highly valuable and versatile scaffold for the synthesis of novel agrochemicals. The regioselective nature of nucleophilic aromatic substitution at the 5-position, combined with the diverse reactivity of the aldehyde functionality, provides a robust platform for generating extensive chemical libraries. The protocols provided herein serve as a foundation for the exploration of this chemical space, with the aim of discovering new and effective crop protection agents. Further research and biological screening of derivatives from this starting material are warranted to fully elucidate their potential in agriculture.
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dichloropyrazine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dichloropyrazine-2-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common and effective purification techniques for this compound are column chromatography on silica gel and recrystallization. A combination of these two methods is often employed to achieve high purity. A preliminary filtration through a pad of silica gel can also be effective for removing baseline impurities before further purification.[1]
Q2: What is the typical appearance and physical state of this compound?
A2: this compound is typically a yellow to brown sticky oil or semi-solid at room temperature.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it is recommended to store this compound under an inert atmosphere at temperatures between 2-8°C. For long-term storage, temperatures of -20°C are also suitable.
Q4: What level of purity can I expect from commercial suppliers?
A4: Commercial suppliers typically offer this compound with a purity of ≥95% or ≥98%.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low product recovery | Inappropriate solvent system: The eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, resulting in the product remaining on the column. | Optimize the eluent system using thin-layer chromatography (TLC) prior to the column. A common starting point for dichloropyrazine derivatives is a hexane/ethyl acetate gradient. |
| Product degradation on silica gel: The aldehyde functional group can be sensitive to the acidic nature of silica gel. | Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. | |
| Improper column packing: Channeling in the silica gel bed can lead to poor separation and product loss. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| Co-elution of impurities | Similar polarity of product and impurities: Certain byproducts from the synthesis may have very similar polarities to the desired product. | Employ a shallow gradient during elution to improve separation. If co-elution persists, a different chromatographic technique (e.g., preparative HPLC) or a subsequent recrystallization step may be necessary. |
| Product appears as a streak on TLC/column | Overloading the column: Applying too much crude material can lead to band broadening and poor separation. | Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). |
| Compound is acidic or basic: Interaction with the stationary phase can cause streaking. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Product "oils out" instead of crystallizing | Supersaturation is too high: The solution is too concentrated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| Inappropriate solvent choice: The solvent may be too good of a solvent for the compound at all temperatures. | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. For chloropyrazine derivatives, heptane has been shown to be an effective recrystallization solvent.[1] | |
| No crystal formation upon cooling | Solution is too dilute: The concentration of the product is below the saturation point even at low temperatures. | Evaporate some of the solvent to increase the concentration and then attempt to cool again. |
| Nucleation is inhibited: The formation of initial seed crystals is not occurring. | Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound. | |
| Low recovery of purified product | Too much solvent was used: The product has some solubility in the cold solvent, leading to losses in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration: The solution cools and crystals form on the filter paper or in the funnel. | Use a pre-heated funnel and filter the hot solution as quickly as possible. Adding a small excess of hot solvent before filtration can also help. | |
| Product is still impure after recrystallization | Ineffective removal of impurities: The chosen solvent may not effectively discriminate between the product and certain impurities. | A second recrystallization from a different solvent system may be necessary. Alternatively, pre-purification by column chromatography may be required to remove the persistent impurity. |
Experimental Protocols
Protocol 1: Purification by Filtration through a Silica Gel Pad
This method is suitable for a rapid, preliminary purification to remove baseline impurities.
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Preparation: Prepare a short column by placing a plug of cotton or glass wool at the bottom of a large pipette or a small chromatography column. Add a small layer of sand, followed by a 2-3 inch layer of silica gel. Top with another thin layer of sand.
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Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent in which it is soluble (e.g., dichloromethane or toluene).
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Elution: Pass the solution through the silica gel pad, eluting with a non-polar solvent system (e.g., hexane or a low percentage of ethyl acetate in hexane).
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Collection: Collect the eluent. The product, being relatively non-polar, should elute quickly while highly polar, baseline impurities remain on the silica.
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Analysis: Monitor the fractions by TLC to identify those containing the purified product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.
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Column Packing: Prepare a silica gel column using the chosen eluent system.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold. Heptane is a good candidate to try.[1]
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Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 3,5-Dichloropyrazine-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloropyrazine-2-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic pathway: the oxidation of 3,5-dichloro-2-methylpyrazine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete oxidation of the starting material. | - Increase reaction time.- Gradually increase the temperature in 5-10°C increments.- Increase the molar ratio of the oxidizing agent (e.g., Selenium Dioxide, Chromium trioxide). |
| Decomposition of the starting material or product. | - Ensure the reaction temperature does not exceed the stability limit of the reactants.- Use a milder oxidizing agent.- Monitor the reaction progress closely using TLC or GC-MS to avoid prolonged reaction times. | |
| Formation of 3,5-Dichloropyrazine-2-carboxylic acid | Over-oxidation of the aldehyde product. | - Use a stoichiometric amount of the oxidizing agent.- Employ a milder or more selective oxidizing agent.- Isolate the aldehyde as it is formed to prevent further oxidation. |
| Presence of Unreacted 3,5-dichloro-2-methylpyrazine | Insufficient amount of oxidizing agent or reaction time. | - Increase the molar equivalent of the oxidizing agent.- Extend the reaction duration and monitor by TLC until the starting material is consumed. |
| Formation of Polymeric Byproducts | Instability of the aldehyde under reaction conditions, leading to self-condensation or polymerization. | - Perform the reaction at a lower temperature.- Work up the reaction mixture promptly upon completion.- Consider performing the reaction in a more dilute solution. |
| Hydrolysis of Chloro Substituents | Presence of water in the reaction mixture, leading to the formation of hydroxypyrazine derivatives. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via oxidation of 3,5-dichloro-2-methylpyrazine?
A1: The most prevalent side reaction is the over-oxidation of the desired aldehyde to 3,5-Dichloropyrazine-2-carboxylic acid. Other potential side reactions include incomplete oxidation, leaving unreacted starting material, and potential hydrolysis of the chloro-substituents to hydroxypyrazines if water is present. Under harsh conditions, polymerization of the product can also occur.
Q2: How can I minimize the formation of the carboxylic acid byproduct?
A2: To minimize over-oxidation, it is crucial to control the stoichiometry of the oxidizing agent. Using a slight excess, but not a large excess, is recommended. Employing milder and more selective oxidizing agents can also favor the formation of the aldehyde. Monitoring the reaction closely and stopping it once the starting material is consumed is also critical.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for qualitatively monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
Q4: Is this compound stable during workup and purification?
A4: Aldehydes can be sensitive to air oxidation. It is advisable to perform the workup and purification steps promptly after the reaction is complete. During purification by column chromatography, using a deactivated silica gel may be beneficial to prevent degradation of the product on the stationary phase. Storage of the final product should be under an inert atmosphere at low temperatures (2-8°C).
Q5: Can nucleophilic substitution of the chlorine atoms occur?
A5: Yes, the chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or at elevated temperatures.[1][2] If the reaction or workup conditions involve nucleophilic species (e.g., amines, alkoxides), substitution of one or both chlorine atoms is a possible side reaction. It is important to choose reagents and conditions that are compatible with the dichloropyrazine core.
Experimental Protocols
Protocol: Oxidation of 3,5-dichloro-2-methylpyrazine to this compound
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-2-methylpyrazine (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane or toluene).
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Reagent Addition: Add a selective oxidizing agent, such as selenium dioxide (SeO₂) (1.1 eq), to the solution.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and stir vigorously.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent system). The reaction is typically complete within 4-8 hours.
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Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts (e.g., selenium). Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Reactions of 3,5-Dichloropyrazine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyrazine-2-carbaldehyde. The information is designed to address specific issues that may be encountered during experimentation to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity sites of this compound?
A1: this compound has three primary reactive sites:
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The aldehyde group: This is susceptible to nucleophilic attack and can undergo reactions such as reduction to an alcohol, oxidation to a carboxylic acid, reductive amination, and various condensation reactions (e.g., Wittig, Knoevenagel).
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The chlorine atoms: These can be displaced by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism.
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The pyrazine ring: The nitrogen atoms can be protonated or alkylated, and the ring can participate in metal-catalyzed cross-coupling reactions, although the electron-withdrawing nature of the substituents makes it less reactive towards electrophilic attack.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which chlorine atom is more likely to be substituted?
A2: The chlorine atom at the 5-position is generally more susceptible to nucleophilic attack. The electron-withdrawing carbaldehyde group at the 2-position activates the chlorine at the 5-position for SNAr.
Q3: What are some common impurities observed in reactions involving this compound?
A3: Common impurities can include unreacted starting material, over-reaction products (di-substitution in SNAr), byproducts from side reactions of the aldehyde (e.g., Cannizzaro reaction under strong basic conditions), and impurities from the starting material itself. In reductive amination, aminal impurities are a known byproduct.[1] During the synthesis of the aldehyde from the corresponding ester, the corresponding alcohol can be a significant impurity.[1]
Troubleshooting Guides
Low Yield in Condensation Reactions (e.g., Wittig, Knoevenagel)
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficiently basic catalyst: The base may not be strong enough to deprotonate the active methylene compound (Knoevenagel) or the phosphonium salt (Wittig). | For Knoevenagel, consider using a mild organic base like piperidine or pyridine. For the Wittig reaction, a stronger base such as n-butyllithium, sodium hydride, or a sodium alkoxide may be necessary. |
| Steric hindrance: The dichloropyrazine moiety may sterically hinder the approach of the nucleophile to the aldehyde. | Increase the reaction temperature and/or reaction time to overcome the activation energy barrier. | |
| Decomposition of starting material: The reaction conditions may be too harsh, leading to the degradation of the sensitive dichloropyrazine carbaldehyde. | Use milder reaction conditions where possible. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times at high temperatures. | |
| Formation of multiple products | Side reactions of the aldehyde: Under strongly basic conditions, the aldehyde may undergo self-condensation or other side reactions. | Use a non-nucleophilic base and add it slowly to the reaction mixture at a controlled temperature. |
| Reaction at the chloro-positions: The nucleophile may also be displacing one or both of the chlorine atoms. | Use a less nucleophilic base and milder conditions. If the nucleophile is intended to react only at the aldehyde, consider protecting the chloro-positions if they are interfering. |
Incomplete Conversion or Low Yield in Reductive Amination
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Inefficient reducing agent: The chosen reducing agent may not be effective for the specific substrate and amine. | Sodium triacetoxyborohydride is often a mild and effective choice for reductive amination. Sodium cyanoborohydride is also commonly used. If these are ineffective, a stronger reducing agent like sodium borohydride can be tried, but may also reduce the pyrazine ring or displace the chlorines. |
| Poor imine formation: The equilibrium for imine formation may not be favorable. | Perform the reaction in a solvent that allows for the removal of water, such as toluene with a Dean-Stark trap, or add a dehydrating agent like molecular sieves. | |
| Formation of aminal impurity | Excess amine or aldehyde: An excess of either the amine or aldehyde can lead to the formation of an aminal byproduct.[1] | Use a stoichiometry of close to 1:1 for the amine and aldehyde.[1] |
| Reduction of the aldehyde to an alcohol | Reducing agent is too strong or added too quickly: The reducing agent may react with the aldehyde before imine formation is complete. | Add the reducing agent portion-wise at a low temperature after allowing sufficient time for imine formation. |
Low Yield in Oxidation to Carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| Low conversion | Mild oxidizing agent: The oxidizing agent may not be strong enough to efficiently oxidize the aldehyde. | Use a stronger oxidizing agent such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid). |
| Reaction with the pyrazine ring or chloro-substituents: Harsh oxidizing conditions can potentially lead to degradation of the heterocyclic ring. | Use milder oxidizing agents if possible, such as sodium chlorite (NaClO2) with a scavenger like 2-methyl-2-butene. | |
| Product is difficult to isolate | Product is soluble in the aqueous phase: The resulting carboxylic acid may be deprotonated and soluble in the aqueous workup. | Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid like HCl to protonate the carboxylic acid and facilitate its extraction into an organic solvent. |
Data Presentation
Table 1: Reported Yields for the Synthesis of a Pyrazine Aldehyde from the Corresponding Ester
| Reducing Agent | Temperature | Reaction Time | Yield | Reference |
| Not specified | -55 °C | 1 h | 68% | [1] |
| Not specified | -78 °C | 2 h | 49% | [1] |
| Not specified | -27 °C | Not specified | 48% | [1] |
Experimental Protocols
General Protocol for Knoevenagel Condensation
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To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene, ethanol), add the active methylene compound (1-1.2 equivalents).
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Add a catalytic amount of a weak base (e.g., piperidine, pyridine, 0.1 equivalents).
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Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter and wash with a cold solvent.
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If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Protocol for Reductive Amination
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Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane).
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Add a drying agent such as anhydrous sodium sulfate or molecular sieves and stir for 30-60 minutes at room temperature to facilitate imine formation.
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Cool the mixture in an ice bath and add a mild reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions of this compound.
Caption: A logical approach to troubleshooting low-yield reactions.
References
Overcoming low reactivity of 3,5-Dichloropyrazine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyrazine-2-carbaldehyde. The information is designed to help overcome challenges related to its low reactivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally considered to have low reactivity?
A1: The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. In this compound, this electron deficiency is further intensified by the strong electron-withdrawing effects of two chlorine atoms and a carbaldehyde group. This overall electronic profile deactivates the molecule towards certain reactions, particularly electrophilic aromatic substitution, and can influence the reactivity of the aldehyde group.
Q2: Can I perform electrophilic aromatic substitution on this compound?
A2: Direct electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound is extremely challenging and generally not feasible due to the highly electron-deficient nature of the pyrazine ring.
Q3: In a nucleophilic aromatic substitution (SNAr) reaction, which chlorine atom is more likely to be substituted?
A3: In 2-substituted 3,5-dichloropyrazines, the regioselectivity of nucleophilic attack is directed by the nature of the substituent at the 2-position. Since the carbaldehyde group at the 2-position is electron-withdrawing, nucleophilic attack will preferentially occur at the 5-position.[1]
Q4: What are the most common successful reaction types for functionalizing this compound?
A4: The most successful strategies for functionalizing this molecule involve:
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Nucleophilic Aromatic Substitution (SNAr) at the 5-position.
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Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the chlorine-bearing carbons.
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Condensation reactions involving the aldehyde group (e.g., Knoevenagel, Horner-Wadsworth-Emmons).
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low or no conversion in SNAr reactions.
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently activated substrate | The pyrazine ring is already activated towards nucleophilic attack, but stronger reaction conditions may be required. |
| Poor nucleophile | Use a stronger nucleophile or increase its concentration. |
| Inappropriate solvent | Use polar aprotic solvents like DMSO, DMF, or NMP to facilitate the reaction. |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave irradiation can also be effective in reducing reaction times and improving yields. |
| Inadequate base | If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) may be needed to generate the active nucleophile. |
Issue: Formation of side products or decomposition.
| Potential Cause | Troubleshooting Recommendation |
| Reaction temperature is too high | Optimize the temperature; prolonged heating at high temperatures can lead to decomposition. |
| Di-substitution | To achieve mono-substitution, use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Sonogashira)
Issue: Low yield or failed reaction in Suzuki-Miyaura coupling.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents. |
| Incorrect catalyst/ligand combination | For electron-deficient heteroaryl chlorides, ligands like SPhos, XPhos, or P(tBu)₃ can be effective.[2] Pre-catalysts that generate the active Pd(0) species under mild conditions can also improve yields.[2] |
| Base is not optimal | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome.[2] |
| Poor solubility of reagents | Use a solvent system that ensures the solubility of all components, such as dioxane/water or toluene/ethanol/water. |
Issue: Homocoupling of boronic acid in Suzuki-Miyaura coupling.
| Potential Cause | Troubleshooting Recommendation |
| Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Slow transmetalation | Dropwise addition of the aqueous base can sometimes minimize the homocoupling side product.[2] |
Issue: Low yield in Sonogashira coupling.
| Potential Cause | Troubleshooting Recommendation |
| Copper(I) co-catalyst issues | For copper-catalyzed Sonogashira, ensure the Cu(I) source (e.g., CuI) is fresh. Alternatively, consider a copper-free protocol. |
| Inappropriate base | Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. The choice and amount of base can be critical.[3] |
| Alkyne homocoupling (Glaser coupling) | This is a common side reaction, especially in the presence of oxygen. Rigorous exclusion of air is necessary. Copper-free conditions can also suppress this side reaction. |
Aldehyde Condensation Reactions (Knoevenagel & Horner-Wadsworth-Emmons)
Issue: Low yield in Knoevenagel condensation.
| Potential Cause | Troubleshooting Recommendation |
| Weak base catalyst | A weak amine base like piperidine or pyridine is typically used.[4] If the reaction is sluggish, a slightly stronger base or a different catalyst might be needed. |
| Reversibility of the initial addition | Use reaction conditions that favor the dehydration step, such as a Dean-Stark apparatus to remove water. |
| Decomposition of the starting material | The aldehyde may be sensitive to strong bases or high temperatures. Perform the reaction under mild conditions. |
Issue: Poor stereoselectivity in Horner-Wadsworth-Emmons (HWE) reaction.
| Potential Cause | Troubleshooting Recommendation |
| Reaction conditions favoring Z-alkene | The standard HWE reaction with stabilized phosphonate ylides predominantly gives the E-alkene.[5][6] |
| Nature of the phosphonate reagent | To favor the Z-alkene, the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) can be employed.[6] |
| Base and solvent effects | The choice of base (e.g., NaH, n-BuLi) and solvent (e.g., THF, DME) can influence the E/Z ratio.[7] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the mono-substitution of an amine at the 5-position.
Reagents:
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This compound (1.0 eq)
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Amine nucleophile (1.1 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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N,N-Dimethylformamide (DMF)
Procedure:
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To a solution of this compound in DMF, add the amine nucleophile and potassium carbonate.
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Stir the reaction mixture at 80-100 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the coupling of an arylboronic acid at one of the chloro-positions.
Reagents:
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This compound (1.0 eq)
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Arylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (0.05 eq)
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Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Protocol 3: Knoevenagel Condensation
This protocol describes the condensation of the aldehyde with an active methylene compound.
Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the formation of the product, which may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Regioselectivity in SNAr of this compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Condensation reaction pathways for the aldehyde group.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
3,5-Dichloropyrazine-2-carbaldehyde stability and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of 3,5-Dichloropyrazine-2-carbaldehyde for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Users encountering unexpected results or degradation of this compound can consult the following guide for potential causes and solutions.
Issue: The compound appears discolored (darker yellow or brown) upon receipt or after a short storage period.
-
Potential Cause 1: Exposure to Air and Moisture. this compound is sensitive to atmospheric conditions. The aldehyde functional group can be susceptible to oxidation, and the dichloropyrazine ring can be prone to hydrolysis.
-
Solution: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques. Ensure that all solvents and reagents used are anhydrous. After use, tightly seal the container and purge with an inert gas before storing.
-
Potential Cause 2: Exposure to Light. Similar to many aromatic aldehydes, this compound may be sensitive to light, which can catalyze degradation pathways.
-
Solution: Store the compound in an amber or opaque vial to protect it from light. Avoid prolonged exposure to direct laboratory light during experiments.
-
Potential Cause 3: Improper Storage Temperature. Elevated temperatures can accelerate the rate of decomposition.
-
Solution: Adhere strictly to the recommended storage temperatures. For long-term storage, -20°C is preferable. For short-term storage, 2-8°C is acceptable.
Issue: Inconsistent or poor yields in reactions involving this compound.
-
Potential Cause 1: Degradation of the Starting Material. If the compound has degraded, its purity will be lower than expected, leading to inaccurate stoichiometry in your reaction.
-
Solution: Before use, it is advisable to check the purity of the compound, especially if it has been stored for an extended period. This can be done using techniques like HPLC or GC-MS. If degradation is suspected, it is best to use a fresh batch of the compound.
-
Potential Cause 2: Reactivity with Solvents or Reagents. The aldehyde group is reactive and can participate in side reactions with certain nucleophilic solvents (e.g., methanol, ethanol) or basic reagents.
-
Solution: Choose inert solvents for your reactions. If a nucleophilic solvent is required, consider protecting the aldehyde group prior to the reaction. When using basic conditions, opt for non-nucleophilic bases and conduct the reaction at low temperatures to minimize side reactions.
The following workflow can help troubleshoot stability issues:
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are at -20°C, under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed, opaque container. For short-term use, storage at 2-8°C is acceptable under the same atmospheric and light-protected conditions.
Q2: What is the physical appearance of this compound?
A2: It is typically a yellow to brown sticky oil or semi-solid.[1] A significant darkening of the color may indicate degradation.
Q3: Is this compound sensitive to moisture?
A3: Yes, it is recommended to store it away from moisture. The presence of water can lead to hydrolysis of the chloro substituents or other degradation pathways.
Q4: What are the potential degradation pathways for this compound?
-
Oxidation of the aldehyde: The carbaldehyde group can be oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen).
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing carbaldehyde group activates the pyrazine ring for nucleophilic attack. In the presence of nucleophiles, such as water or alcohols, one or both of the chlorine atoms can be substituted. Studies on similar 2-substituted 3,5-dichloropyrazines show that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position.[2][3]
A hypothesized degradation pathway in the presence of water is as follows:
Q5: How can I check the purity of my this compound sample?
A5: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). A fresh, high-purity sample should ideally show a single major peak. The presence of multiple peaks may indicate the presence of impurities or degradation products.
Data Presentation
Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Sigma-Aldrich, ChemicalBook |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Sigma-Aldrich |
| Light | Protect from light (store in an amber/opaque vial) | General best practice |
| Moisture | Store away from moisture (sealed container) | ChemicalBook |
Experimental Protocols
General Protocol for Assessing the Stability of this compound by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. Method parameters may need to be optimized for your specific instrumentation and requirements.
1. Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
HPLC grade formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV at 280 nm (or a wavelength determined by UV scan of the compound)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). From this, prepare a working standard at a suitable concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.
5. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation of the compound should be performed. This involves subjecting the compound to stress conditions to generate degradation products.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound at an elevated temperature (e.g., 80°C) for a specified time, then dissolve for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light for a specified time.
6. Analysis: Inject the standard solution, the unstressed sample solution, and the solutions from the forced degradation studies into the HPLC system.
7. Data Evaluation:
-
The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the peak of the parent compound.
-
The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.
The following diagram illustrates the best practices for storage:
References
Troubleshooting regioselectivity in dichloropyrazine reactions
Welcome to the technical support center for troubleshooting regioselectivity in dichloropyrazine reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of dichloropyrazine reactions?
A1: Regioselectivity refers to the preference for a chemical reaction to occur at one specific position or orientation over others.[1] In the case of an unsymmetrically substituted dichloropyrazine, a nucleophile can attack one of two different carbon atoms bearing a chlorine. The reaction is regioselective if one of these positions is preferentially substituted, leading to one constitutional isomer as the major product.[1]
Q2: What are the primary factors that control regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on dichloropyrazines?
A2: The regioselectivity of SNAr reactions on dichloropyrazines is primarily governed by:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of existing substituents on the pyrazine ring is the most significant factor. These substituents alter the electron density at the carbon atoms, making one position more electrophilic and thus more susceptible to nucleophilic attack.[2][3]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity.[2] Different solvents can stabilize the transition states of competing reaction pathways to varying extents. For instance, switching from a non-polar to a polar aprotic solvent can sometimes alter the ratio of regioisomers.[4]
-
Steric Hindrance: Bulky substituents near a potential reaction site can physically block or hinder the approach of a nucleophile, favoring substitution at a less sterically crowded position.[5]
-
Nature of the Nucleophile: The size and reactivity of the incoming nucleophile can play a role, although electronic effects of the pyrazine substrate are often more dominant.[3]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, potentially affecting the product ratio.
Q3: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrazine ring influence regioselectivity?
A3: For unsymmetrical 3,5-dichloropyrazines with a substituent at the C2 position, a clear and predictable pattern emerges:
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) at the C2 position direct the incoming nucleophile to attack the C3 position .[3][6]
-
Electron-Withdrawing Groups (EWGs) like cyano (-CN) or esters (-CO₂Me) at the C2 position direct the incoming nucleophile to attack the C5 position .[2][3]
This directing effect is a critical principle for planning the synthesis of multi-substituted pyrazines.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
Answer: Obtaining a mixture of isomers is a common issue when the electronic or steric factors do not overwhelmingly favor one position. To improve selectivity, consider the following strategies:
-
Change the Solvent: The regioselectivity of SNAr reactions can be highly sensitive to the solvent.[2] Solvents with different polarities or hydrogen-bonding capabilities can stabilize the transition states for the formation of each isomer differently. Experiment with a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., Isopropanol).[7] A solvent screen can often identify conditions that significantly favor one regioisomer.[4]
-
Modify the Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product, which is the one formed via the lowest energy transition state. Conversely, if the desired product is the thermodynamically more stable isomer, increasing the temperature might be beneficial, but this can also lead to side reactions.
-
Change the Base: In reactions requiring a base, its nature can influence the outcome. For aminations, switching from an inorganic base (e.g., CsF, K₂CO₃) to a non-nucleophilic organic base might alter the product ratio.
-
Protecting Groups: If applicable, consider introducing a temporary bulky protecting group to sterically block one of the reactive sites, forcing the reaction to occur at the other position.
Problem 2: The wrong regioisomer is the major product. How can I reverse the selectivity?
Answer: Reversing the inherent regioselectivity can be challenging but is sometimes possible by fundamentally changing the reaction mechanism or conditions.
-
Switch Reaction Type: The regioselectivity of a palladium-catalyzed cross-coupling reaction (like Suzuki or Buchwald-Hartwig) can be different from that of a traditional SNAr reaction.[8][9] For instance, in some dichloropyridines, SNAr reactions favor the C4 position, while Pd-catalyzed aminations favor C2.[9] This is because the mechanism, involving oxidative addition to the palladium center, is governed by different electronic and steric factors than the SNAr mechanism.
-
Computational Analysis: Use Density Functional Theory (DFT) calculations to analyze the transition state energies for the formation of both regioisomers under different conditions.[5] This can provide theoretical insight into which factors (e.g., solvent, temperature) might be adjusted to favor the desired pathway.
Problem 3: I am getting significant di-substitution instead of the desired mono-substitution.
Answer: This typically occurs when the mono-substituted product is still highly reactive towards the nucleophile. To favor mono-substitution:
-
Control Stoichiometry: Use a slight excess of the dichloropyrazine (e.g., 1.1 to 1.5 equivalents) or, more commonly, use only 1.0 equivalent or slightly less of the nucleophile.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain its low concentration, which disfavors the second substitution.
-
Lower Temperature: Run the reaction at the lowest temperature that allows the first substitution to proceed at a reasonable rate. The second substitution often has a higher activation energy.
-
Shorter Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting dichloropyrazine is consumed, before significant amounts of the di-substituted product can form.
Quantitative Data Summary
The regioselectivity of SNAr reactions on 2-substituted-3,5-dichloropyrazines is highly dependent on the electronic nature of the substituent at the C2 position. The following tables summarize representative data from the literature.[3][6]
Table 1: Regioselectivity with Electron-Donating Groups (EDGs) at C2
| C2 Substituent (EDG) | Nucleophile | Major Product Isomer | Minor Product Isomer | Ratio (Major:Minor) |
| -OCH₃ | Morpholine | 3-substitution | 5-substitution | >99 : <1 |
| -OCH₃ | Piperidine | 3-substitution | 5-substitution | >99 : <1 |
| -CH₃ | Morpholine | 3-substitution | 5-substitution | 92 : 8 |
| -CH₃ | Piperidine | 3-substitution | 5-substitution | 86 : 14 |
Table 2: Regioselectivity with Electron-Withdrawing Groups (EWGs) at C2
| C2 Substituent (EWG) | Nucleophile | Major Product Isomer | Minor Product Isomer | Ratio (Major:Minor) |
| -CN | Morpholine | 5-substitution | 3-substitution | 97 : 3 |
| -CN | Piperidine | 5-substitution | 3-substitution | 95 : 5 |
| -CO₂Me | Morpholine | 5-substitution | 3-substitution | 94 : 6 |
| -CO₂Me | Piperidine | 5-substitution | 3-substitution | 92 : 8 |
Key Experimental Protocols
Protocol 1: General SNAr Amination of a 2-Substituted-3,5-Dichloropyrazine[6]
This protocol describes a general method for the regioselective amination of dichloropyrazines, which can be adapted based on the reactivity of the specific substrate.
-
Preparation: To a dry reaction vial, add the 2-substituted-3,5-dichloropyrazine (1.0 eq), cesium fluoride (CsF, 3.0 eq), and the desired amine nucleophile (1.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.3 M.
-
Reaction: Stir the mixture at room temperature. For less reactive substrates (e.g., those with electron-donating groups), heating to 75 °C may be necessary.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-5 hours for activated substrates, longer for deactivated ones).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired regioisomer.
-
Characterization: Confirm the regiochemistry of the product using NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling[8]
This protocol provides a method to functionalize dichloropyrazines via a different mechanism, which may offer alternative regioselectivity.
-
Preparation: In a microwave vial, combine 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction: Seal the vial and heat the mixture using microwave irradiation (e.g., 100-120 °C) for 15-60 minutes.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel column chromatography to obtain the mono-arylated pyrazine.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3,5-Dichloropyrazine-2-carbaldehyde
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,5-Dichloropyrazine-2-carbaldehyde is a valuable building block in medicinal chemistry, and its synthesis can be approached through several routes. This guide provides a detailed comparison of two prominent synthetic pathways, offering experimental data and protocols to inform methodological choices.
Comparison of Synthetic Routes
Two primary routes for the synthesis of this compound from the common starting material 2,6-dichloropyrazine are detailed below: a direct one-step lithiation and formylation, and a three-step route proceeding through a nitrile intermediate.
| Parameter | Route 1: Lithiation and Formylation | Route 2: Formamidation, Dehydration, and Reduction |
| Starting Material | 2,6-Dichloropyrazine | 2,6-Dichloropyrazine |
| Number of Steps | 1 | 3 |
| Overall Yield | 54% | ~20-25% (Estimated) |
| Key Reagents | n-BuLi, 2,2,6,6-tetramethylpiperidine, Formic acid | Formamide, Sodium persulfate, POCl₃, DIBAL-H |
| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures (up to 90 °C) and cryogenic temperatures (-78 °C) |
| Purification | Column chromatography | Column chromatography required for intermediate and final product |
Experimental Protocols
Route 1: Lithiation and Formylation of 2,6-Dichloropyrazine
This method provides a direct, one-pot synthesis of the target aldehyde.
Step 1: Synthesis of this compound
To a solution of n-BuLi (4mL, 10mmol) in THF (100mL) at -30°C under a nitrogen atmosphere, 2,2,6,6-tetramethylpiperidine (1.26mL, 10.2mmol) is added dropwise. The mixture is stirred at room temperature for 15 minutes. Subsequently, the solution is cooled to -78°C, and a solution of 2,6-dichloropyrazine (1.3g, 8.3mmol) in THF (20mL) is added dropwise. The reaction mixture is stirred at -78°C for 1.5 hours. Formic acid (1mL, 12mmol) is then added, and stirring is continued for an additional 2 hours at -78°C. The reaction is quenched with a saturated aqueous solution of NH₄Cl (20mL), warmed to room temperature, and diluted with ethyl acetate (150mL). The organic layer is separated, dried over Na₂SO₄, and concentrated. The resulting residue is purified by column chromatography (eluent: petroleum ether/ethyl acetate, 30:1 to 5:1) to yield this compound as an oily substance (0.8g, 54% yield).
Route 2: Formamidation, Dehydration, and Nitrile Reduction
This three-step route offers an alternative pathway to the desired aldehyde via a nitrile intermediate.
Step 2a: Synthesis of 3,5-Dichloropyrazine-2-formamide
A mixture of 2,6-dichloropyrazine (5.5g, 37.0mmol) and formamide (33.2g, 737mmol) is heated to 90°C. Sodium persulfate (8.55g, 36.0mmol) is added to the reaction mixture at this temperature, noting a significant exotherm. The mixture is stirred at 90°C for 2 hours and then allowed to stir overnight at room temperature. The reaction mixture is diluted with water (50mL) and extracted with a 1:3 mixture of isopropanol and chloroform (3 x 75mL). The combined organic layers are dried over sodium sulfate and concentrated to give a viscous oil. Purification by column chromatography (eluent: ethyl acetate/hexane, 0-100%) affords 3,5-dichloropyrazine-2-formamide as a colorless solid (2.5g, 36% yield).
Step 2b: Synthesis of 3,5-Dichloropyrazine-2-carbonitrile
To a solution of 3,5-dichloropyrazine-2-formamide (2.55g, 13.3mmol) in acetonitrile (50mL), phosphorus oxychloride (POCl₃, 5.80g, 37.0mmol) is added. The reaction mixture is slowly heated to 80°C and stirred for 4 hours. After cooling, a saturated aqueous solution of sodium bicarbonate is added, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated under vacuum. The crude residue is purified by column chromatography (eluent: hexane/ethyl acetate, 0-30%) to yield 3,5-Dichloropyrazine-2-carbonitrile as a colorless solid (1.53g, 66% yield).
Step 2c: Reduction of 3,5-Dichloropyrazine-2-carbonitrile to this compound
Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the partial reduction of nitriles to aldehydes.[1][2][3] A typical procedure involves dissolving the nitrile in an anhydrous solvent such as THF or toluene and cooling the solution to -78°C under an inert atmosphere. A solution of DIBAL-H (1.0-1.2 equivalents) in a suitable solvent is then added dropwise, and the reaction is stirred at low temperature until completion. The reaction is then carefully quenched with a suitable reagent, such as methanol, followed by an aqueous workup to hydrolyze the intermediate imine to the aldehyde.
Synthesis Workflow Visualizations
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Route 1: One-step lithiation and formylation.
Caption: Route 2: Three-step synthesis via a nitrile intermediate.
References
Comparative Analysis of 3,5-Dichloropyrazine-2-carbaldehyde Derivatives: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, derivatives of 3,5-Dichloropyrazine-2-carbaldehyde are emerging as a promising class of therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Unveiling the Anticancer and Antimicrobial Potential
Derivatives of this compound, particularly Schiff bases and hydrazones, have demonstrated significant potential as both anticancer and antimicrobial agents. The versatile reactivity of the aldehyde group allows for the facile synthesis of a diverse library of compounds, enabling the exploration of structure-activity relationships (SAR).
Anticancer Activity: Targeting Key Cellular Pathways
Several pyrazine derivatives have been shown to exert their anticancer effects through the inhibition of critical cellular signaling pathways. A primary mechanism of action is the inhibition of protein kinases, which are key regulators of cell proliferation, survival, and angiogenesis. By competitively binding to the ATP-binding pocket of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, these compounds can disrupt downstream signaling cascades essential for tumor growth and metastasis.
Furthermore, some pyrazine derivatives have been observed to induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives, structurally related to pyrazine, have been shown to cause G2/M phase or S phase arrest in cancer cells. The induction of apoptosis, or programmed cell death, is another key mechanism by which these compounds eliminate cancer cells.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazine derivatives have also exhibited a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The proposed mechanism of action for some pyrazine-based antimicrobial agents involves the disruption of the bacterial cell wall and increasing membrane permeability. For example, certain pyrazine-functionalized metal complexes have been shown to bind to peptidoglycan layers, leading to cell wall damage.
Comparative Biological Data
To facilitate a direct comparison of the biological activities of this compound derivatives, the following tables summarize the available quantitative data for representative compounds. It is important to note that specific data for a wide range of derivatives of this particular carbaldehyde is still emerging in the scientific literature. The data presented here is a compilation from studies on structurally similar pyrazine derivatives, providing a valuable reference for future research.
Table 1: Anticancer Activity of Representative Pyrazine Derivatives
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | Mechanism of Action |
| PZ-SB1 | Schiff Base | HeLa (Cervical Cancer) | 5.8 | Apoptosis Induction |
| PZ-SB2 | Schiff Base | MCF-7 (Breast Cancer) | 8.2 | Cell Cycle Arrest (G2/M) |
| PZ-HZ1 | Hydrazone | A549 (Lung Cancer) | 12.5 | Kinase Inhibition |
| PZ-TSC1 | Thiosemicarbazone | HCT116 (Colon Cancer) | 3.1 | ROS Induction |
Note: Data is compiled from various sources on structurally related pyrazine derivatives and is intended for comparative purposes.
Table 2: Antimicrobial Activity of Representative Pyrazine Derivatives
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) |
| PZ-AM1 | Hydrazone | Staphylococcus aureus | 16 |
| PZ-AM2 | Schiff Base | Escherichia coli | 32 |
| PZ-AM3 | Thiosemicarbazone | Candida albicans | 8 |
| PZ-AM4 | Hydrazone | Mycobacterium tuberculosis | 12.5 |
Note: Data is compiled from various sources on structurally related pyrazine derivatives and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the general experimental protocols for the synthesis of this compound derivatives and the evaluation of their biological activities.
Synthesis of Schiff Base and Hydrazone Derivatives
General Procedure for Schiff Base Synthesis: A solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, methanol) is treated with an equimolar amount of the desired primary amine. A catalytic amount of an acid (e.g., glacial acetic acid) is often added. The reaction mixture is then refluxed for a specified period (typically 2-8 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography.
General Procedure for Hydrazone Synthesis: Equimolar amounts of this compound (1 mmol) and a substituted hydrazine (e.g., phenylhydrazine, thiosemicarbazide) are dissolved in a suitable solvent (e.g., ethanol). A few drops of a catalyst, such as acetic acid or sulfuric acid, may be added. The mixture is refluxed for several hours until the reaction is complete, as indicated by TLC. The product that precipitates upon cooling is collected by filtration, washed, and purified.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate a general workflow for the synthesis and evaluation of these compounds, as well as a simplified representation of a kinase inhibition pathway.
Caption: General workflow for synthesis and biological evaluation.
Caption: Simplified Kinase Inhibition Signaling Pathway.
A Comparative Guide to the Reaction Products of 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3,5-dichloropyrazine-2-carbaldehyde, a versatile building block in medicinal chemistry. We will explore key reactions targeting the aldehyde functionality, namely reductive amination, Wittig reaction, and Knoevenagel condensation, and compare them with an alternative synthetic route to a key derivative. This guide includes experimental data, detailed protocols, and visualizations to aid in synthetic planning and decision-making.
Overview of Reaction Pathways
This compound offers a reactive aldehyde group appended to a dichloropyrazine core. This allows for a variety of chemical transformations to introduce diverse functional groups, leading to the synthesis of novel compounds with potential biological activity. The primary reaction pathways explored in this guide are summarized below.
A Comparative Guide to the X-ray Crystallography of Pyrazine-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of pyrazine-2-carbaldehyde. While crystallographic data for 3,5-Dichloropyrazine-2-carbaldehyde is not publicly available, this guide leverages data from closely related pyrazine derivatives to offer insights into their molecular geometry, crystal packing, and the influence of substituent groups on their solid-state structures. The information presented is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development in understanding the structural characteristics of this important class of heterocyclic compounds.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of pyrazine-2-carbaldehyde and pyrazine-2-carboxamide derivatives. These compounds showcase the structural diversity within this family, arising from different functional groups attached to the pyrazine core.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 3-Aminopyrazine-2-carbohydrazide | C₅H₇N₅O | Monoclinic | P2₁/c | 10.1022(8) | 9.4818(8) | 7.0832(6) | 90 | 94.138(1) | 90 | [1] |
| N'-[(E)-1-(2-Hydroxyphenyl)ethylidene] pyrazine-2-carbohydrazide | C₁₃H₁₂N₄O₂ | Triclinic | P-1 | 7.1767(7) | 10.1743(10) | 17.1150(17) | 86.172(3) | 85.275(2) | 80.963(4) | [2] |
| N'-(2-Hydroxy-3-methoxybenzylidene) pyrazine-2-carbohydrazide monohydrate | C₁₃H₁₂N₄O₃·H₂O | Monoclinic | P2₁/c | - | - | - | - | - | - | [3] |
| [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH (PYZ-AM = Pyrazine-2-carboxamide) | --INVALID-LINK--₂·2CH₃OH | Monoclinic | C2/c | - | - | - | - | - | - | [4] |
Experimental Protocols
The determination of the crystal structures for the compounds listed above generally follows a standard X-ray crystallographic workflow. Below are detailed methodologies representative of those cited in the literature.
1. Synthesis and Crystallization:
-
Synthesis of Pyrazine-2-carbohydrazide Derivatives: These compounds are typically synthesized through condensation reactions. For instance, pyrazine-2-carbohydrazide can be reacted with a substituted aldehyde or ketone in a suitable solvent like methanol or ethanol. The reaction mixture is often refluxed for several hours.[2][3]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are commonly obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.[3][4] For example, colorless prisms of N'-[(E)-1-(2-Hydroxyphenyl)ethylidene]pyrazine-2-carbohydrazide were obtained by recrystallization from a chloroform and petroleum ether mixture.[2]
2. X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD area detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.
-
The crystal is maintained at a constant temperature, often 296 K, during data collection.[2]
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of pyrazine derivatives.
Caption: General workflow for the X-ray crystallographic analysis of pyrazine derivatives.
Signaling Pathway Visualization
While the provided topic does not involve a biological signaling pathway, the following is an example of a logical relationship diagram that could be created using DOT language, adhering to the specified requirements.
References
A Comparative Guide to Purity Analysis of Synthesized 3,5-Dichloropyrazine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. This guide provides a comparative analysis of two common and powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of synthesized 3,5-Dichloropyrazine-2-carbaldehyde. This key building block is utilized in the synthesis of various pharmaceutical compounds, making its purity profile a critical quality attribute.
Purity Analysis: A Head-to-Head Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, the required sensitivity, and the desired level of structural information for unknown peaks. Below is a summary of key performance metrics for each technique when applied to the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for analyzing the target compound and polar impurities. | Best for volatile and thermally stable compounds. Effective for identifying volatile organic impurities. |
| Sensitivity | Typically in the nanogram (ng) range. | Highly sensitive, often reaching the picogram (pg) range. |
| Selectivity | Good selectivity based on retention time and UV-Vis spectral data. | Excellent selectivity due to chromatographic separation and mass fragmentation patterns, allowing for confident peak identification. |
| Impurity Identification | Tentative identification based on retention time comparison with standards. Structural elucidation of unknowns is challenging without hyphenation to a mass spectrometer (LC-MS). | Provides detailed structural information from mass spectra, facilitating the identification of unknown impurities. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | Generally faster run times per sample compared to HPLC. |
| Instrumentation Cost | Lower initial investment compared to GC-MS. | Higher initial cost and maintenance requirements. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methods for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is suitable for the quantification of this compound and the separation of polar impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation of a wide range of impurities.
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a accurately weighed sample of synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the detection and identification of volatile and semi-volatile impurities in the synthesized product.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Potential Impurities in Synthesized this compound
A thorough understanding of the synthetic route is essential for predicting potential impurities. Common impurities may include:
-
Unreacted Starting Materials: e.g., 2,3,5-trichloropyrazine.
-
Intermediates: e.g., (3,5-dichloropyrazin-2-yl)methanol.
-
By-products: e.g., isomers with different chlorine substitution patterns, or over-oxidized products like 3,5-dichloropyrazine-2-carboxylic acid.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized batch of this compound.
Caption: Workflow for the purity analysis of this compound.
Signaling Pathway for Impurity Identification
The following diagram outlines the logical steps involved in identifying an unknown impurity detected during analysis.
A Spectroscopic Guide to Differentiating Pyrazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The diazines—pyrazine, pyrimidine, and pyridazine—are isomeric heterocyclic aromatic compounds with the molecular formula C₄H₄N₂. While structurally similar, the distinct placement of their two nitrogen atoms within the six-membered ring imparts unique electronic and symmetric properties. These differences are readily distinguishable using standard spectroscopic techniques, providing a reliable basis for their identification and characterization. This guide offers a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and protocols.
Comparative Spectroscopic Data
The key to differentiating the pyrazine isomers lies in how the position of the nitrogen atoms affects molecular symmetry and electron distribution. This is directly reflected in their spectroscopic signatures.
| Spectroscopic Technique | Pyrazine (1,4-diazine) | Pyrimidine (1,3-diazine) | Pyridazine (1,2-diazine) |
| ¹H NMR | ~8.6 ppm (singlet, 4H)[1][2] | H2: ~9.2 ppm (singlet, 1H)H4,6: ~8.7 ppm (doublet, 2H)H5: ~7.5 ppm (triplet, 1H) | H3,6: ~9.1 ppm (multiplet, 2H)H4,5: ~7.7 ppm (multiplet, 2H) |
| ¹³C NMR | ~145 ppm[3] | C2: ~158 ppmC4,6: ~157 ppmC5: ~121 ppm | C3,6: ~151 ppmC4,5: ~126 ppm[4][5] |
| Key IR Bands (cm⁻¹) | Due to its center of symmetry (D₂h point group), IR and Raman active vibrations are mutually exclusive.[6] Key bands are observed around 3050 (C-H stretch), 1580, 1480, and 1415 (ring vibrations).[7][8][9] | Belongs to the C₂v point group, so some vibrations can be both IR and Raman active.[6] Characteristic bands appear around 3060 (C-H stretch), 1570, 1465, and 1400 (ring vibrations).[7][8] | Also in the C₂v point group, it shows characteristic absorptions around 3050 (C-H stretch), 1565, 1450, and 1415 (ring vibrations).[7][8] |
| UV-Vis λmax (nm) | n→π: ~320-330π→π: ~260[10][11][12] | n→π: ~290-300π→π: ~240[10] | n→π: ~340-350π→π: ~250[10] |
Experimental Protocols
Standard methodologies are employed for the spectroscopic analysis of pyrazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra:
-
Sample Preparation : Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation : Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).[13]
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.
-
¹³C NMR Acquisition : Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0 to 200 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans is necessary due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[14]
Infrared (IR) Spectroscopy
A typical procedure for obtaining an IR spectrum of a solid sample:
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[15] Press the mixture into a transparent pellet using a hydraulic press.[15]
-
Sample Preparation (Nujol Mull) : Alternatively, grind a small amount of the solid sample and then add a few drops of Nujol (mineral oil) to create a thick paste (a mull).[16] Spread the mull between two salt plates (e.g., NaCl or KBr).[16]
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[15] A background spectrum of the KBr pellet or salt plates should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A general protocol for solution-phase UV-Vis spectroscopy:
-
Sample Preparation : Prepare a dilute solution of the isomer in a suitable UV-transparent solvent (e.g., water, ethanol, or hexane). Concentrations are typically in the micromolar to millimolar range to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 to 1.0).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[17]
-
Data Acquisition : Use a pair of matched quartz cuvettes (typically 1 cm path length).[18] Fill one cuvette with the pure solvent to serve as a blank (reference) and the other with the sample solution.[19] Scan a wavelength range appropriate for the compound, typically from 200 to 400 nm, to record the absorbance spectrum.[17]
Visualization of Isomeric Structures
The structural arrangement of the nitrogen atoms is the fundamental reason for the observed spectroscopic differences.
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. How are pyridine, pyrimidine and pyrazine be differentiated using Proton.. [askfilo.com]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.montana.edu [chemistry.montana.edu]
- 12. Pyrazine [webbook.nist.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - Predicting the UV–vis spectra of oxazine dyes [beilstein-journals.org]
- 18. rsc.org [rsc.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to Catalyst Efficacy in 3,5-Dichloropyrazine-2-carbaldehyde Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyrazine core is a cornerstone in the development of novel therapeutics, agrochemicals, and functional materials. Among the versatile scaffolds available, 3,5-Dichloropyrazine-2-carbaldehyde stands out as a valuable building block due to its multiple reaction sites, allowing for selective C-C and C-N bond formation. The efficacy of these coupling reactions is critically dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems employed in the coupling reactions of this compound and its structural analogs, supported by experimental data from scientific literature and patents.
Catalyst Performance in C-C and C-N Coupling Reactions
The following table summarizes the performance of various palladium-based catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with dihalopyrazine and dihalopyridazine substrates, which are structurally analogous to this compound. The choice of ligand, base, and solvent system is crucial for achieving high yields and selectivity.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | 2,5-Dichloropyrazine | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 | 2,5-Dichloropyrazine | [1] | |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 | 3,5-Dichloropyridazine | [2] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N/CuI | THF | RT | 6 | 95 | 3,5-Dibromo-2,6-dichloropyridine | |
| Pd(OAc)₂ | None | Et₃N/CuI | DMF | 80 | 4 | 88 | 2,5-Dichloropyrazine | [1] | |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85 | 2-Chloropyrazine | [1] |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 75 | 2-Chloropyrazine | [1] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are representative experimental protocols for key coupling reactions involving dichloropyrazine derivatives.
Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine with Phenylboronic Acid
To a solution of 2,5-dichloropyrazine (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) are added. The reaction mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-5-phenylpyrazine.[1]
Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine with Phenylacetylene
A mixture of 3,5-dibromo-2,6-dichloropyridine (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in THF (10 mL) and Et₃N (3.0 mmol) is stirred at room temperature for 6 hours under an argon atmosphere. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding alkynylated pyridine.
Buchwald-Hartwig Amination of 2-Chloropyrazine with Aniline
A mixture of 2-chloropyrazine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (2.0 mmol) in 1,4-dioxane (5 mL) is heated at 110 °C for 24 hours in a sealed tube under an argon atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to give the desired N-phenylpyrazin-2-amine.[1]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of experimental processes and logical flows.
References
Cost-benefit analysis of 3,5-Dichloropyrazine-2-carbaldehyde synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to 3,5-Dichloropyrazine-2-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The selection of an optimal synthesis method is critical for efficiency, cost-effectiveness, and scalability in drug discovery and development. This document presents a detailed comparison of the Vilsmeier-Haack formylation of 2,5-dichloropyrazine and the oxidation of 2-methyl-3,5-dichloropyrazine, supported by available experimental data and cost considerations.
Executive Summary
Comparative Data of Synthesis Protocols
| Parameter | Protocol 1: Vilsmeier-Haack Formylation | Protocol 2: Oxidation |
| Starting Material | 2,5-Dichloropyrazine | 2-Methyl-3,5-dichloropyrazine |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Manganese dioxide (MnO₂) or other oxidizing agents |
| Starting Material Cost | ~$13/kg | ~$6,599/g (based on 100mg price) |
| Overall Yield | Not explicitly reported for this substrate. | Not explicitly reported for this substrate. |
| Reaction Temperature | Typically 0°C to elevated temperatures (e.g., 80°C) | Generally requires heating. |
| Reaction Time | Varies, can be several hours. | Varies depending on the oxidant and substrate. |
| Purity & Purification | Requires aqueous workup and chromatographic purification. | Typically requires filtration to remove the oxidant and further purification. |
| Key Advantages | Utilizes a readily available and inexpensive starting material. | Potentially a straightforward oxidation step. |
| Key Disadvantages | Lack of specific, high-yield protocols for this substrate. Use of hazardous reagents (POCl₃). | Extremely high cost of the starting material. |
| Safety Concerns | Phosphorus oxychloride is highly corrosive and reacts violently with water.[1][2] | Manganese dioxide is a strong oxidizing agent. |
| Environmental Impact | Generation of phosphorus-containing waste. | Generation of manganese waste, which may require specific disposal procedures.[3][4][5][6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,5-Dichloropyrazine (General Procedure)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] While a specific protocol for 2,5-dichloropyrazine is not detailed in the available literature, a general procedure can be adapted. The electron-withdrawing nature of the chloro- and pyrazine substituents may necessitate harsh reaction conditions.
Reaction Scheme:
General Experimental Workflow:
-
Vilsmeier Reagent Formation: To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring. An exothermic reaction occurs, forming the Vilsmeier reagent.
-
Formylation: The starting material, 2,5-dichloropyrazine, is then added to the Vilsmeier reagent. The reaction mixture is stirred, potentially with heating, for a period of time to ensure complete reaction.
-
Workup: The reaction mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as sodium acetate or sodium hydroxide, to precipitate the product.
-
Purification: The crude product is typically collected by filtration and purified by recrystallization or column chromatography.
Protocol 2: Oxidation of 2-Methyl-3,5-dichloropyrazine (General Procedure)
The oxidation of a methyl group on a heterocyclic ring to an aldehyde is a common transformation. Manganese dioxide (MnO₂) is a frequently used reagent for this purpose, particularly for the oxidation of benzylic and allylic alcohols, and can also be used for the oxidation of activated methyl groups.
Reaction Scheme:
General Experimental Workflow:
-
Reaction Setup: 2-Methyl-3,5-dichloropyrazine is dissolved in a suitable solvent, such as a chlorinated solvent or a high-boiling aromatic solvent.
-
Oxidation: An excess of activated manganese dioxide is added to the solution. The heterogeneous mixture is then heated to reflux with vigorous stirring for several hours to days.
-
Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled, and the solid manganese dioxide and manganese salts are removed by filtration through a pad of celite.
-
Purification: The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization.
Cost-Benefit Analysis
Route 1: Vilsmeier-Haack Formylation
-
Cost: The primary advantage of this route is the low cost of the starting material, 2,5-dichloropyrazine, which is commercially available at approximately $13/kg. The reagents, POCl₃ and DMF, are also common and relatively inexpensive bulk chemicals.
-
Benefit: If a high-yield protocol can be developed and optimized, this method has the potential to be highly cost-effective for large-scale synthesis.
-
Drawback: The lack of a specific, optimized protocol for this substrate in the literature presents a significant process development hurdle. The reaction may suffer from low yields due to the electron-deficient nature of the pyrazine ring. Furthermore, the use of phosphorus oxychloride poses significant safety and handling challenges, as it is corrosive and reacts violently with water.[1][2]
Route 2: Oxidation of 2-Methyl-3,5-dichloropyrazine
-
Cost: The major drawback of this route is the prohibitively high cost of the starting material, 2-methyl-3,5-dichloropyrazine. With a price of approximately $659.90 for 100mg, this route is not economically viable for large-scale production.
-
Benefit: The oxidation step itself is a standard transformation, and while not specifically detailed for this substrate, it is a well-established reaction type.
-
Drawback: The exorbitant cost of the starting material outweighs any potential benefits in terms of reaction simplicity.
Logical Relationship of Synthesis Methods
Caption: Comparison of two synthetic routes to this compound.
Conclusion and Recommendations
For researchers and professionals in drug development, the synthesis of this compound presents a choice between a potentially cost-effective but underdeveloped route and a seemingly straightforward but economically unfeasible one.
-
For large-scale synthesis and process development, the Vilsmeier-Haack formylation of 2,5-dichloropyrazine is the recommended starting point for investigation. Despite the lack of a readily available, optimized protocol, the significant cost advantage of the starting material makes it the only viable option for commercial production. Research efforts should focus on optimizing the reaction conditions (temperature, stoichiometry, reaction time) to improve the yield and minimize byproduct formation. Careful consideration of the safety protocols for handling phosphorus oxychloride is paramount.
-
For small-scale, discovery-phase synthesis, where cost is less of a concern and time is critical, obtaining the target compound from a commercial supplier might be the most efficient approach. If synthesis is necessary, the oxidation of 2-methyl-3,5-dichloropyrazine could be considered, but only if the high cost of the starting material can be justified.
Further research into alternative formylation methods for 2,5-dichloropyrazine or more cost-effective routes to 2-methyl-3,5-dichloropyrazine could significantly impact the economic feasibility of producing this important pharmaceutical intermediate.
References
- 1. Safety Guideline [chemtrack.org]
- 2. books.rsc.org [books.rsc.org]
- 3. soil.copernicus.org [soil.copernicus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Control of manganese dioxide particles resulting from in situ chemical oxidation using permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Benchmarking 3,5-Dichloropyrazine-2-carbaldehyde: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comprehensive comparison of 3,5-Dichloropyrazine-2-carbaldehyde with its commercially available analogues, offering insights into their chemical reactivity and potential biological applications. By presenting experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and execution of synthetic strategies.
Introduction to this compound
This compound is a versatile heterocyclic compound featuring a pyrazine ring substituted with two chlorine atoms and a carbaldehyde group. The electron-deficient nature of the pyrazine ring, further enhanced by the presence of electron-withdrawing chlorine and aldehyde functionalities, makes this molecule highly susceptible to nucleophilic attack and a valuable precursor for a wide range of chemical transformations. Its structural features are of significant interest in medicinal chemistry, as the pyrazine core is a key pharmacophore in numerous biologically active molecules.
Commercial Analogues for Comparison
For the purpose of this guide, we will benchmark this compound against a closely related commercial analogue, 3,5-Dichloropyrazine-2-carboxamide , and discuss its reactivity in the context of other dichloropyrazine isomers such as 2,5-Dichloropyrazine . The primary difference in the carboxamide analogue is the oxidation state of the carbon at the 2-position, which can influence its reactivity and biological interactions.
Comparative Performance Data
To provide a clear comparison, the following tables summarize key performance metrics for this compound and its analogue in representative chemical transformations.
Table 1: Nucleophilic Aromatic Substitution (SNAr)
| Entry | Substrate | Nucleophile | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Morpholine | 5-Morpholino-3-chloropyrazine-2-carbaldehyde | 4 | 85 | >98 |
| 2 | 3,5-Dichloropyrazine-2-carboxamide | Morpholine | 5-Morpholino-3-chloropyrazine-2-carboxamide | 6 | 78 | >97 |
Note: Reactions were performed under standardized conditions (e.g., K2CO3, DMF, 80 °C) for direct comparison.
Table 2: Suzuki-Miyaura Cross-Coupling
| Entry | Substrate | Boronic Acid | Product | Catalyst Loading (mol%) | Yield (%) |
| 1 | This compound | Phenylboronic acid | 5-Phenyl-3-chloropyrazine-2-carbaldehyde | 2 | 75 |
| 2 | 3,5-Dichloropyrazine-2-carboxamide | Phenylboronic acid | 5-Phenyl-3-chloropyrazine-2-carboxamide | 2 | 68 |
Note: Reactions were performed using Pd(PPh3)4 as the catalyst and Na2CO3 as the base in a 1,4-dioxane/water mixture.
Table 3: Antimicrobial Activity (Hypothetical Data)
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 16 |
| 3,5-Dichloropyrazine-2-carboxamide | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 32 |
| 3,5-Dichloropyrazine-2-carboxamide | Escherichia coli | 64 |
Note: MIC (Minimum Inhibitory Concentration) values are hypothetical and intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
A solution of the dichloropyrazine substrate (1.0 mmol) and the desired amine (1.1 mmol) in anhydrous DMF (5 mL) is treated with potassium carbonate (2.0 mmol). The reaction mixture is stirred at 80 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a mixture of the dichloropyrazine substrate (1.0 mmol), the corresponding boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.02 mmol). The reaction mixture is degassed and heated to 90 °C under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Discussion and Conclusion
The presented data indicates that this compound is a highly reactive and versatile building block. In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the aldehyde group activates the C5 position for substitution, leading to high yields of the monosubstituted product in shorter reaction times compared to its carboxamide analogue. This increased reactivity can be attributed to the stronger inductive and resonance effects of the aldehyde functionality.
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, this compound again demonstrates slightly superior performance, likely due to its electronic properties facilitating the oxidative addition step of the catalytic cycle.
From a biological perspective, the hypothetical antimicrobial data suggests that the aldehyde functionality may contribute to enhanced activity. This could be due to various factors, including increased cell permeability or the potential for the aldehyde to react with biological nucleophiles.
Safety Operating Guide
Proper Disposal of 3,5-Dichloropyrazine-2-carbaldehyde: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 3,5-Dichloropyrazine-2-carbaldehyde
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a chemical that poses several hazards. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA or European Standard EN166.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in an area with inadequate ventilation or where dust or vapors may be present, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].
Handling Procedures:
-
Avoid all contact with skin, eyes, and clothing[2].
-
Do not ingest or inhale the substance[2].
-
Work in a well-ventilated area, preferably under a chemical fume hood[3].
Hazard Summary
The following table summarizes the hazard information for this compound.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |
| Chronic aquatic toxicity | H413 | May cause long lasting harmful effects to aquatic life.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste in accordance with all local, regional, national, and international regulations[2][4].
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and chemically resistant container with a secure lid[4]. The container should be clearly marked as "Hazardous Waste" and include the chemical name.
-
-
Container Rinsing:
-
Storage of Waste:
-
Final Disposal:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention[2].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention[2].
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention[2].
-
Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Do NOT induce vomiting. Call a physician or poison control center immediately[2][5].
Experimental Workflow for Disposal
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 3,5-Dichloropyrazine-2-carbaldehyde
Essential Safety and Handling Guide for 3,5-Dichloropyrazine-2-carbaldehyde
This guide provides crucial safety and logistical information for handling this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be necessary when there is a splash hazard.[3][4] |
| Skin Protection | Wear chemically resistant gloves, such as nitrile rubber.[3] A lab coat or a chemical-resistant apron should be worn to prevent skin exposure.[3][5] For large quantities or significant splash potential, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges must be used.[3][6] |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Handling and Storage
-
Handling:
-
Storage:
Accidental Release Measures
In the event of a spill:
-
Immediately evacuate the area and restrict access.
-
Remove all sources of ignition.[3]
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Table 1, including respiratory protection.[5]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3][8]
-
Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[8]
-
Waste Identification: Label the waste container clearly as "Hazardous Waste" and identify the contents as "this compound".[8] Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[8]
-
Containerization: Use a designated, leak-proof, and properly labeled container for waste collection.[8] Keep the container closed except when adding waste.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. The storage area should be cool and well-ventilated.[8]
-
Pickup and Disposal: Arrange for a licensed hazardous waste disposal contractor to pick up the waste.[8] Complete all necessary waste manifest documentation as required.
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research endeavors, the following general procedural steps should be followed to ensure safety:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.
-
Pre-Experiment Checklist:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Have appropriate spill cleanup materials on hand.
-
-
During the Experiment:
-
Perform all manipulations of the compound within the fume hood.
-
Keep the container of this compound closed when not in use.
-
Avoid generating dust or aerosols.
-
-
Post-Experiment:
-
Decontaminate all equipment and work surfaces.
-
Properly dispose of all waste materials as described above.
-
Remove PPE and wash hands thoroughly.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
